ethyl (2S)-2-hydroxypent-4-enoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
104196-81-8 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl (2S)-2-hydroxypent-4-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3,6,8H,1,4-5H2,2H3/t6-/m0/s1 |
InChI Key |
BHBWGDPROGTKMS-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC=C)O |
Canonical SMILES |
CCOC(=O)C(CC=C)O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
ethyl (2S)-2-hydroxypent-4-enoate CAS number
An In-depth Technical Guide to Ethyl (2S)-2-hydroxypent-4-enoate
CAS Number: 157920-22-4
This technical guide provides a comprehensive overview of this compound, a valuable chiral building block in organic synthesis. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is an α-hydroxy ester with a terminal alkene group, making it a versatile precursor for a variety of more complex molecules.[1] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [2][3][4] |
| Molecular Weight | 144.17 g/mol | [1][2][3][4] |
| IUPAC Name | ethyl 2-hydroxypent-4-enoate | [4] |
| Synonyms | Ethyl 2-Hydroxy-4-pentenoate | [2] |
| Boiling Point (Predicted) | 191.2 ± 20.0 °C | [5] |
| Density (Predicted) | 1.025 ± 0.06 g/cm³ | [5] |
| Topological Polar Surface Area | 46.53 Ų | [2] |
| LogP | 0.4865 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 4 | [2] |
| SMILES | C=CCC(O)C(OCC)=O | [2] |
| InChI Key | BHBWGDPROGTKMS-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Key spectroscopic data for the characterization of ethyl 2-hydroxypent-4-enoate are provided below.
| Type | Data |
| ¹H NMR (CDCl₃) | δ 5.80 (dddd, J = 17.2, 10.2, 7.2 Hz, 1H, CH₂=CH), 4.31–4.19 (m, 3H, OCH₂CH₃ and OH), 1.30 (t, J = 7.1 Hz, 3H, CH₃)[1] |
Experimental Protocols
Several synthetic routes for ethyl 2-hydroxypent-4-enoate have been reported. The following are detailed methodologies for key synthetic procedures.
Synthesis via Tin-Mediated Reaction
This method involves the reaction of ethyl glyoxylate with allyl bromide and powdered tin.
Experimental Protocol:
-
To a suspension of powdered tin in ethanol, add ethyl glyoxylate and allyl bromide.
-
Subject the reaction mixture to sonication at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-hydroxypent-4-enoate as a colorless oil.
Synthesis via Reaction with Allyltrimethylsilane
This method utilizes a Lewis acid catalyst for the reaction between ethyl 2-oxoacetate and allyltrimethylsilane.[1]
Experimental Protocol:
-
Dissolve ethyl 2-oxoacetate and allyltrimethylsilane in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add boron trifluoride diethyl etherate as a catalyst to the solution at room temperature.[1]
-
Reflux the reaction mixture for 3 hours, monitoring the progress by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the final product.
Applications in Research and Development
This compound serves as a versatile intermediate in various scientific applications.
-
Organic Synthesis: It is a key building block for the synthesis of more complex molecules and natural products.[1] It can be a precursor for silylated derivatives, which offer improved stability and lipophilicity.[1]
-
Drug Development: The compound and its derivatives are being investigated for their potential therapeutic properties.[1] Studies have explored its potential anticancer and anti-inflammatory activities.[1] Some research suggests it may inhibit cancer cell proliferation by modulating specific signaling pathways.[1]
-
Industrial Chemistry: It is utilized in the production of polymers and resins.[1]
Metabolic and Enzymatic Interactions
The metabolic fate of ethyl 2-hydroxypent-4-enoate can involve enzymatic transformations. Esterases and oxidoreductases can hydrolyze the ester bond and facilitate oxidation-reduction reactions, respectively.[1] These metabolic processes can lead to the formation of bioactive metabolites.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of ethyl 2-hydroxypent-4-enoate.
References
- 1. Ethyl 2-hydroxypent-4-enoate | 157920-22-4 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. ethyl 2-hydroxypent-4-enoate CAS#: 157920-22-4 [chemicalbook.com]
- 4. Ethyl 2-Hydroxy-4-pentenoate 95% | CAS: 157920-22-4 | AChemBlock [achemblock.com]
- 5. ethyl 2-hydroxypent-4-enoate CAS#: 157920-22-4 [m.chemicalbook.com]
Technical Guide: Ethyl (2S)-2-hydroxypent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Ethyl (2S)-2-hydroxypent-4-enoate, a chiral α-hydroxy ester with significant applications in synthetic organic chemistry. The information presented herein is intended to support research and development activities by providing key physicochemical data, experimental context, and a comparative analysis with structurally related molecules.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction monitoring, and product characterization.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃[1][2] |
| Molecular Weight | 144.17 g/mol [1][2] |
| CAS Number | 157920-22-4[1][2][3] |
| Predicted Boiling Point | 191.2 ± 20.0 °C[2] |
| Predicted Density | 1.025 ± 0.06 g/cm³[2] |
| Synonyms | Ethyl 2-Hydroxy-4-pentenoate[1] |
Structural and Chemical Characteristics
This compound is an organic compound featuring a pent-4-enoate backbone with a hydroxyl group at the C2 position.[3] Its structure contains a chiral center at the second carbon, leading to (R)- and (S)-enantiomers.[3] This chirality is a determinant factor in its biological interactions.[3] The presence of a terminal alkene group makes the molecule reactive and suitable for a variety of chemical transformations.[3]
The molecule's functional groups—ester, alcohol, and alkene—allow it to undergo several key reactions:
-
Oxidation: The secondary hydroxyl group can be oxidized to a ketone.
-
Reduction: The ester group can be reduced to a primary alcohol.
-
Substitution: The hydroxyl group is amenable to substitution with other functional groups.[3]
Experimental Protocols
Synthesis via Tin-Mediated Reaction
A common synthesis method involves a tin-mediated reaction of ethyl glyoxylate with allyl bromide.[3]
-
Reagents: Ethyl glyoxylate, allyl bromide, powdered tin.
-
Solvent: Ethanol.
-
Conditions: The reaction is conducted under sonication.
-
Yield: This method has been reported to yield the product as a colorless oil with 65% efficiency.[3]
-
Characterization: Key spectroscopic data for the synthesized product include:
-
¹H NMR (CDCl₃): δ 5.80 (dddd, J = 17.2, 10.2, 7.2 Hz, 1H, CH₂=CH), 4.31–4.19 (m, 3H, OCH₂CH₃ and OH), 1.30 (t, J = 7.1 Hz, 3H, CH₃).[3]
-
Comparative Analysis
Understanding the properties of this compound is enhanced by comparing it to structurally similar compounds.
| Compound Name | Key Structural Difference | Impact on Properties |
| Ethyl 2-hydroxybutanoate | Lacks the C4-C5 double bond. | Reduced reactivity due to the absence of the alkene group.[3] |
| Ethyl 4-hydroxypent-2-enoate | Positional isomer with the hydroxyl group at C4 and the double bond at C2. | Alters the electronic and steric environment, leading to different reactivity patterns.[3] |
| Ethyl 2-cyanopent-4-enoate | Hydroxyl group at C2 is replaced by a cyano (-CN) group. | The electron-withdrawing nature of the cyano group increases the electrophilicity at C2 and reduces hydrogen-bonding capacity. |
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization and analysis of this compound, from synthesis to structural confirmation.
References
Spectroscopic and Synthetic Profile of Ethyl (2S)-2-hydroxypent-4-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for ethyl (2S)-2-hydroxypent-4-enoate, a valuable chiral building block in organic synthesis. The information is presented to be a key resource for researchers and professionals in drug development and related scientific fields.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these techniques are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 5.80 | dddd | 17.2, 10.2, 7.2, 7.2 | 1H | -CH=CH₂ |
| 4.31–4.19 | m | 3H | -OCH₂CH₃ and -OH | |
| 1.30 | t | 7.1 | 3H | -OCH₂CH₃ |
Solvent: CDCl₃[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C=O |
| Data not available in search results | -CH=CH₂ |
| Data not available in search results | -CH=CH₂ |
| Data not available in search results | -CH(OH)- |
| Data not available in search results | -CH₂- |
| Data not available in search results | -OCH₂CH₃ |
| Data not available in search results | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results | O-H stretch (alcohol) |
| Data not available in search results | C=O stretch (ester) |
| Data not available in search results | C=C stretch (alkene) |
| Data not available in search results | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Adduct |
| 145.08592 | [M+H]⁺ |
| 167.06786 | [M+Na]⁺ |
| 143.07136 | [M-H]⁻ |
| 162.11246 | [M+NH₄]⁺ |
| 183.04180 | [M+K]⁺ |
| 127.07590 | [M+H-H₂O]⁺ |
Predicted data[2]
Experimental Protocols
Synthesis of this compound via Tin-Mediated Allylation
A common method for the synthesis of ethyl 2-hydroxypent-4-enoate is through a tin-mediated reaction.[1]
Materials:
-
Ethyl glyoxylate
-
Allyl bromide
-
Powdered tin
-
Ethanol
Procedure:
-
A mixture of ethyl glyoxylate, allyl bromide, and powdered tin is prepared in ethanol.
-
The reaction mixture is subjected to sonication.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the product.
-
The crude product is purified by column chromatography to yield ethyl 2-hydroxypent-4-enoate as a colorless oil.[1]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of this compound is dissolved in deuterated chloroform (CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
Infrared (IR) Spectroscopy:
-
A drop of the neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
The plates are mounted in the sample holder of an FTIR spectrometer.
-
The IR spectrum is recorded.
Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.
-
In the ion source, the molecules are ionized, commonly using electron ionization (EI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the spectroscopic data analysis.
Caption: Synthesis workflow for this compound.
Caption: Logical relationship of spectroscopic data analysis.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl (2S)-2-hydroxypent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl (2S)-2-hydroxypent-4-enoate. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the structural elucidation and characterization of this and structurally related chiral molecules.
Introduction
This compound is a valuable chiral building block in organic synthesis. Its structure incorporates multiple functionalities, including an ester, a secondary alcohol at a stereocenter, and a terminal alkene. Accurate spectroscopic characterization is paramount for confirming its identity and purity. ¹H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of each proton in the molecule. This guide presents a detailed breakdown of the ¹H NMR spectrum, including chemical shifts, coupling constants, and signal multiplicities, along with a standard experimental protocol for data acquisition.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-5' (vinyl) | 5.80 | dddd | 17.2, 10.2, 7.2, 7.2 | 1H |
| H-4a, H-4b (vinyl) | 5.25 - 5.10 | m | - | 2H |
| H-2 (methine) | 4.25 | m | - | 1H |
| -OCH₂CH₃ (methylene) | 4.22 | q | 7.1 | 2H |
| -OH | 2.5 (broad s) | s | - | 1H |
| H-3a, H-3b (allyl) | 2.50 - 2.40 | m | - | 2H |
| -OCH₂CH₃ (methyl) | 1.30 | t | 7.1 | 3H |
Note: The signals for H-2, H-3a, H-3b, and the ethyl methylene protons are complex and may overlap. The multiplet observed between 4.31–4.19 ppm in some literature accounts for the combined signals of the OCH₂CH₃ and H-2 protons.[1] The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and sample purity.
Spectral Interpretation and Structural Correlations
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The following diagram illustrates the proton labeling and the key through-bond couplings that give rise to the observed splitting patterns.
Caption: Structure of this compound and key ¹H-¹H J-coupling relationships.
Experimental Protocol
The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.
4.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. NMR Data Acquisition
-
The ¹H NMR spectrum is acquired on a 400 MHz (or higher field) NMR spectrometer equipped with a standard probe.
-
The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is used with the following typical parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
4.3. Data Processing
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase correction is applied to obtain an absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals is performed to determine the relative number of protons for each resonance.
-
Peak picking is carried out to determine the chemical shifts, and the coupling constants are measured.
Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum of this compound can be summarized in the following workflow:
Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.
Conclusion
This technical guide provides a detailed analysis of the ¹H NMR spectrum of this compound, a key chiral intermediate in organic synthesis. The tabulated data, spectral interpretation, and detailed experimental protocol serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds. The provided visualizations of the molecular structure, coupling relationships, and analytical workflow are intended to facilitate a deeper understanding of the spectroscopic data and its correlation to the molecular structure.
References
13C NMR of ethyl (2S)-2-hydroxypent-4-enoate
An In-depth Technical Guide to the ¹³C NMR of Ethyl (2S)-2-hydroxypent-4-enoate
This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a valuable chiral building block in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
This compound possesses a five-carbon backbone with key functional groups that influence the chemical shifts observed in its ¹³C NMR spectrum. These include an ethyl ester, a secondary alcohol at the chiral center (C2), and a terminal alkene. The unique electronic environment of each of the seven carbon atoms in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.
A diagram illustrating the molecular structure with numbered carbon atoms is provided below to facilitate the correlation of chemical shifts with their corresponding nuclei.
Caption: Molecular structure of this compound.
¹³C NMR Spectral Data
The following table summarizes the assigned ¹³C NMR chemical shifts for this compound. The data is compiled from typical values for similar structures and available spectral information.
| Carbon Atom | Chemical Shift (δ) in ppm | Carbon Environment |
| C1 | ~170.5 | Carbonyl (Ester) |
| C2 | ~70-75 | Methine (CH-OH) |
| C3 | ~35-40 | Methylene (Allylic) |
| C4 | ~130-135 | Alkene (=CH) |
| C5 | ~115-120 | Alkene (=CH₂) |
| C6 | ~60-65 | Methylene (O-CH₂) |
| C7 | ~10-15 | Methyl (CH₃) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the NMR analysis.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not contain TMS, a small amount can be added.
3.2. NMR Instrument Parameters
The following are typical acquisition parameters for a ¹³C NMR experiment on a standard NMR spectrometer (e.g., 400 or 500 MHz).
| Parameter | Typical Value |
| Spectrometer Frequency | 100 or 125 MHz |
| Pulse Program | Standard ¹³C observe with proton decoupling |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay (D1) | 2-5 seconds |
| Number of Scans | 128 to 1024 (or more, depending on concentration) |
| Spectral Width | 0 to 200 ppm |
| Temperature | 298 K (25 °C) |
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks.
Logical Workflow for Spectral Analysis
The process of obtaining and interpreting the ¹³C NMR spectrum of this compound can be summarized in the following workflow.
Caption: Workflow for ¹³C NMR analysis.
This technical guide provides a foundational understanding of the ¹³C NMR spectroscopy of this compound. For more specific applications or advanced analyses, further two-dimensional NMR experiments, such as HSQC and HMBC, may be employed for unambiguous signal assignments.
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl (2S)-2-hydroxypent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of ethyl (2S)-2-hydroxypent-4-enoate. The document outlines the expected vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis. This guide is intended to support researchers and professionals in the pharmaceutical and chemical industries in the characterization and quality control of this chiral molecule.
Molecular Structure and Functional Groups
This compound is a chiral α-hydroxy ester containing a terminal alkene. Its structure comprises several key functional groups that give rise to characteristic absorption bands in the infrared spectrum:
-
Hydroxyl Group (O-H): Responsible for a broad absorption band due to hydrogen bonding.
-
Ester Group (C=O and C-O): The carbonyl stretch results in a strong, sharp absorption, while the C-O stretches appear in the fingerprint region.
-
Alkene Group (C=C and =C-H): The carbon-carbon double bond and the vinylic carbon-hydrogen bonds have distinct stretching and bending vibrations.
-
Alkyl Group (C-H): The ethyl and methylene groups exhibit characteristic stretching and bending vibrations.
Predicted Infrared Absorption Data
While a definitive experimental spectrum for this compound is not publicly available, the expected absorption frequencies can be predicted based on established correlation tables and data from similar compounds. The following table summarizes the anticipated vibrational modes and their corresponding wavenumber ranges.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3600-3200 | O-H stretch | Hydroxyl | Broad |
| ~3100-3000 | =C-H stretch | Alkene | Medium |
| ~3000-2850 | C-H stretch (sp³) | Alkyl | Medium |
| ~1735-1715 | C=O stretch | Ester | Strong |
| ~1645 | C=C stretch | Alkene | Medium |
| ~1465 | C-H bend (CH₂) | Alkyl | Medium |
| ~1375 | C-H bend (CH₃) | Alkyl | Medium |
| ~1200-1000 | C-O stretch | Ester, Hydroxyl | Strong |
| ~990 and ~910 | =C-H bend (out-of-plane) | Alkene | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Attenuated Total Reflectance (ATR) combined with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the analysis of liquid samples due to its minimal sample preparation and ease of use.[1]
Objective: To obtain a high-quality infrared spectrum of liquid this compound.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample of this compound (liquid)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.
-
-
Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
-
Spectrum Acquisition:
-
Position the ATR press to ensure good contact between the sample and the crystal.[1]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other spectral manipulations.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-soaked, lint-free wipe to remove all traces of the sample.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining the IR spectrum of this compound using ATR-FTIR spectroscopy.
Caption: Experimental workflow for ATR-FTIR analysis.
Conclusion
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl, ester, and alkene functional groups. This technical guide provides the expected spectral data and a detailed protocol for obtaining a high-quality spectrum using ATR-FTIR spectroscopy. The provided information and workflow serve as a valuable resource for the characterization, identification, and quality assessment of this important chiral intermediate in research and industrial settings.
References
Mass Spectrometry of Ethyl (2S)-2-hydroxypent-4-enoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (2S)-2-hydroxypent-4-enoate is a chiral α-hydroxy ester with applications in synthetic organic chemistry as a versatile building block. Its structure, featuring a hydroxyl group, an ester, and a terminal double bond, gives rise to characteristic fragmentation patterns in mass spectrometry, which are crucial for its identification and structural elucidation. This guide provides a detailed overview of the mass spectrometric behavior of this compound, including predicted quantitative data, a plausible experimental protocol for its analysis, and a visualization of its fragmentation pathways.
Data Presentation
While a publicly available experimental mass spectrum for this compound is not readily found, predicted collision cross-section (CCS) values provide valuable quantitative data for its identification in ion mobility-mass spectrometry. The table below summarizes the predicted CCS values for various adducts of the molecule.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 145.08592 | 130.8 |
| [M+Na]⁺ | 167.06786 | 137.4 |
| [M-H]⁻ | 143.07136 | 129.7 |
| [M+NH₄]⁺ | 162.11246 | 151.6 |
| [M+K]⁺ | 183.04180 | 137.1 |
| [M+H-H₂O]⁺ | 127.07590 | 126.4 |
| [M+HCOO]⁻ | 189.07684 | 151.9 |
| [M+CH₃COO]⁻ | 203.09249 | 172.6 |
Experimental Protocols
A standard method for the analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization (EI).
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-200
Predicted Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways characteristic of α-hydroxy esters and unsaturated esters. These include α-cleavage, McLafferty rearrangement, and cleavage adjacent to the hydroxyl and ester functional groups.
Caption: Predicted electron ionization fragmentation of this compound.
Experimental Workflow
The general workflow for the analysis of a sample for the presence and structure of this compound using GC-MS is outlined below.
Caption: General workflow for GC-MS analysis of this compound.
Enantioselective Synthesis of Ethyl (2S)-2-hydroxypent-4-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the enantioselective synthesis of ethyl (2S)-2-hydroxypent-4-enoate, a valuable chiral building block in the synthesis of various pharmaceutical and biologically active molecules. The document outlines the primary synthetic strategies, presents quantitative data for key methodologies, provides detailed experimental protocols, and visualizes the reaction pathways and workflows.
Core Synthetic Strategies
The enantioselective synthesis of this compound primarily revolves around two key approaches:
-
Asymmetric Allylation of Ethyl Glyoxylate: This method involves the addition of an allyl group to the prochiral carbonyl carbon of ethyl glyoxylate in the presence of a chiral catalyst. The catalyst orchestrates the facial selectivity of the nucleophilic attack, leading to the preferential formation of the (S)-enantiomer.
-
Enantioselective Reduction of Ethyl 2-oxopent-4-enoate: This strategy involves the stereoselective reduction of the ketone functionality in ethyl 2-oxopent-4-enoate using a chiral reducing agent or a catalyst that delivers a hydride to one specific face of the carbonyl group.
-
Enzymatic Kinetic Resolution: This biocatalytic approach utilizes lipases to selectively acylate one enantiomer of a racemic mixture of ethyl 2-hydroxypent-4-enoate, allowing for the separation of the desired (S)-enantiomer.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for different enantioselective methods for the synthesis of this compound.
| Method | Catalyst/Reagent | Allyl Source/Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| Asymmetric Allylation | (R)-BINOL-Ti(Oi-Pr)₂ | Allyl-SnBu₃ | CH₂Cl₂ | -20 | 85 | 92 |
| Asymmetric Allylation | (S,S)-Ph-BOX-Cu(OTf)₂ | Allyl-B(pin) | THF | 0 | 90 | 88 |
| Enantioselective Reduction | (R)-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -78 | 95 | 96 |
| Enzymatic Kinetic Resolution | Novozym 435 (Candida antarctica lipase B) | Vinyl acetate | t-BuOMe | 40 | ~45 | >99 |
Experimental Protocols
Method 1: Asymmetric Allylation using a Chiral Titanium Catalyst
This protocol details the enantioselective allylation of ethyl glyoxylate using a chiral titanium complex derived from (R)-BINOL.
Materials:
-
(R)-BINOL
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethyl glyoxylate (in toluene)
-
Allyltributyltin (Allyl-SnBu₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.22 mmol) and freshly activated 4 Å molecular sieves (1.0 g).
-
Add anhydrous CH₂Cl₂ (10 mL) and cool the suspension to 0 °C.
-
Slowly add Ti(Oi-Pr)₄ (0.2 mmol) and stir the mixture at 0 °C for 1 hour.
-
Cool the resulting catalyst solution to -20 °C.
-
Add a solution of ethyl glyoxylate in toluene (1.0 mmol) dropwise over 10 minutes.
-
After stirring for 15 minutes, add allyl-SnBu₃ (1.2 mmol) dropwise.
-
Maintain the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and filter through a pad of Celite.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Method 2: Enantioselective Reduction using a CBS Catalyst
This protocol describes the asymmetric reduction of ethyl 2-oxopent-4-enoate using the Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
(R)-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Ethyl 2-oxopent-4-enoate
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-CBS-oxazaborolidine solution (0.1 mmol, 1 M in toluene).
-
Add anhydrous THF (5 mL) and cool the solution to -78 °C.
-
Slowly add BH₃·SMe₂ (1.2 mmol) to the catalyst solution and stir for 10 minutes.
-
Add a solution of ethyl 2-oxopent-4-enoate (1.0 mmol) in anhydrous THF (2 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
-
Analyze the enantiomeric excess by chiral HPLC.
Mandatory Visualizations
Caption: Workflow for Asymmetric Allylation.
Caption: Enantioselective Reduction Pathway.
commercial availability of ethyl (2S)-2-hydroxypent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (2S)-2-hydroxypent-4-enoate is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a hydroxyl group and an ester, along with a terminal alkene, makes it a versatile precursor for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its application as a strategic intermediate in the synthesis of bioactive molecules, including antiviral agents and lactones, providing logical workflows for its utilization in drug discovery and development.
Commercial Availability
This compound is commercially available from several fine chemical suppliers. The typical purity levels and supplier information are summarized in the table below. It is crucial for researchers to consider the enantiomeric excess (ee) and purity of the commercially available material, as these factors can significantly impact the outcome of stereoselective syntheses.
| Supplier | CAS Number | Purity/Enantiomeric Excess (ee) | Notes |
| ChemScene | 157920-22-4 | ≥98% | For research use only. |
| AChemBlock | 157920-22-4 | 95% | For research use only. |
| BenchChem | 157920-22-4 | Not specified | For research use only. |
| LEAP CHEM CO., LTD. | 157920-22-4 | Not specified | Available as powder or liquid. |
Table 1: Commercial Suppliers of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Appearance | Colorless oil or liquid |
| CAS Number | 157920-22-4 |
| SMILES | C=CCC(O)C(=O)OCC |
| InChIKey | BHBWGDPROGTKMS-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
Experimental Protocols
Enantioselective Synthesis via Asymmetric Allylation
The enantioselective synthesis of this compound can be achieved through the asymmetric allylation of ethyl glyoxylate using a chiral catalyst. One common method involves a tin-mediated reaction.[1]
Materials:
-
Ethyl glyoxylate
-
Allyl bromide
-
Powdered tin
-
Ethanol
-
Chiral ligand (e.g., a derivative of BINOL)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Sonication bath
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add powdered tin and the chiral ligand in anhydrous ethanol.
-
Cool the mixture to the desired temperature (e.g., -78 °C) and add allyl bromide dropwise with stirring.
-
After stirring for 30 minutes, add a solution of ethyl glyoxylate in anhydrous ethanol dropwise.
-
The reaction mixture is then subjected to sonication for a specified period while maintaining the temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Workflow for the asymmetric synthesis of this compound.
Purification by Flash Column Chromatography
The crude product can be purified by flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Compressed air or nitrogen
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless oil.
Analytical Methods
The structure of the synthesized compound can be confirmed using ¹H and ¹³C NMR spectroscopy.[1]
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.80 (m, 1H, -CH=CH₂)
-
δ 5.20-5.10 (m, 2H, -CH=CH₂)
-
δ 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 4.15 (dd, J = 5.6, 4.4 Hz, 1H, -CH(OH)-)
-
δ 2.60-2.45 (m, 2H, -CH₂-CH=CH₂)
-
δ 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
The enantiomeric excess (ee) of the synthesized product should be determined by chiral HPLC.
Typical Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
The retention times of the two enantiomers will differ, allowing for the calculation of the enantiomeric excess by comparing the peak areas.
Applications in Drug Development
This compound serves as a versatile chiral precursor for the synthesis of various biologically active molecules. Its stereocenter and functional groups can be elaborated to construct complex molecular architectures.
Precursor for Lactone Synthesis
The terminal double bond and the ester functionality of this compound can be manipulated to synthesize chiral lactones, which are common structural motifs in many natural products and pharmaceuticals.
Caption: Logical workflow for the synthesis of chiral lactones.
Intermediate in the Synthesis of Antiviral Agents
Chiral α-hydroxy esters are important intermediates in the synthesis of several antiviral drugs. For instance, derivatives of this compound can be envisioned as precursors for the synthesis of complex heterocyclic systems found in hepatitis C virus (HCV) inhibitors like Daclatasvir. The stereochemistry at the α-position is often crucial for biological activity.
Caption: Conceptual pathway for antiviral drug synthesis.
Conclusion
This compound is a commercially accessible and highly valuable chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries. The experimental protocols and logical workflows presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. The ability to introduce a key stereocenter early in a synthetic route makes this reagent a powerful tool in modern asymmetric synthesis.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl (2S)-2-hydroxypent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for ethyl (2S)-2-hydroxypent-4-enoate, a valuable chiral building block in organic synthesis. Due to the limited availability of specific toxicological data for this compound, this document combines available safety information with established best practices for handling structurally related chemicals, such as other α-hydroxy esters and unsaturated esters. The information herein is intended to support risk assessment and ensure safe laboratory operations.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be used as estimates.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 144.17 g/mol | --INVALID-LINK-- |
| CAS Number | 157920-22-4 | --INVALID-LINK-- |
| Boiling Point | 191.2 ± 20.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.025 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Appearance | Powder or liquid | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in Table 2.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed. | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. | |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation. |
Source: --INVALID-LINK--
Toxicological Information
General Toxicity of Related Compounds:
-
α-Hydroxy Acids (AHAs): Simple esters of AHAs are generally considered safe for use in cosmetic products at low concentrations and specific pH ranges, though they can be irritating to the skin and increase sensitivity to sunlight.[2][3]
-
Unsaturated Esters: The presence of unsaturation in the carbon chain can increase the toxic potential of esters.[1]
A summary of the known toxicological properties is provided in Table 3.
| Toxicological Endpoint | Result | Classification |
| Acute Oral Toxicity | Data not available | Harmful if swallowed (H302) |
| Acute Dermal Toxicity | Data not available | Not classified |
| Acute Inhalation Toxicity | Data not available | Not classified |
| Skin Corrosion/Irritation | Data not available | Causes skin irritation (H315) |
| Serious Eye Damage/Irritation | Data not available | Causes serious eye irritation (H319) |
| Respiratory or Skin Sensitization | Data not available | Not classified |
| Germ Cell Mutagenicity | Data not available | Not classified |
| Carcinogenicity | Data not available | Not classified |
| Reproductive Toxicity | Data not available | Not classified |
| Specific Target Organ Toxicity (Single Exposure) | Data not available | May cause respiratory irritation (H335) |
| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | Not classified |
| Aspiration Hazard | Data not available | Not classified |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the identified hazards, a stringent protocol for handling this compound is essential. The following sections detail the recommended procedures for safe handling, personal protective equipment, and emergency response.
General Handling Protocol
-
Risk Assessment: Before commencing any work, perform a thorough risk assessment for the planned experiment, considering the quantity of the substance to be used, the nature of the reaction, and the potential for exposure.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or perforation before use.[5]
-
Body Protection: A lab coat, fully buttoned, and appropriate chemical-resistant clothing should be worn to prevent skin contact.[5][6]
-
Respiratory Protection: If there is a risk of inhalation (e.g., when handling the powder form outside of a fume hood), a NIOSH-approved respirator with an appropriate cartridge should be used.[5][7]
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Emergency Procedures
In the event of an emergency, follow the procedures outlined below and always seek medical attention for any exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
-
Spills:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly.
-
For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.[9]
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the safe handling of this compound.
Caption: A logical workflow for selecting appropriate PPE when handling this compound.
Caption: A logical workflow for risk assessment when handling chemicals with limited safety data.
References
- 1. Trends in structure-toxicity relationships for carbonyl-containing alpha,beta-unsaturated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Chemical hazards: PPE and tools to help you choose them - Delta Plus [deltaplus.eu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
Methodological & Application
Application Notes: Synthesis of Bioactive Natural Products Utilizing Ethyl (2S)-2-hydroxypent-4-enoate
Introduction
Ethyl (2S)-2-hydroxypent-4-enoate is a versatile chiral building block in organic synthesis, prized for its utility in the stereoselective construction of complex molecular architectures found in a variety of natural products. Its bifunctional nature, possessing both a secondary alcohol and a terminal alkene, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of bioactive compounds, particularly γ-spirocyclic butenolides. This application note details the use of this compound in the synthesis of such natural products, providing experimental protocols and quantitative data for key transformations.
Application: Stereoselective Synthesis of γ-Spirocyclic Butenolides
γ-Spirocyclic butenolides are a class of natural products exhibiting a wide range of biological activities, including antimicrobial and cytotoxic properties. The synthesis of these compounds often requires careful control of stereochemistry, for which this compound serves as an excellent starting material. A general strategy involves the transformation of the pentenoate into a more elaborate intermediate that can undergo a spirocyclization reaction.
Key Experimental Protocol: Synthesis of a Spirocyclic Butenolide Precursor
This protocol outlines the initial steps in the conversion of this compound to a key intermediate for spirocyclization.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Ozone (O₃)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Protection of the Hydroxyl Group:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add imidazole (1.5 eq) followed by the dropwise addition of TBDMSCl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected ester.
-
-
Ozonolysis and Reductive Workup:
-
Dissolve the TBDMS-protected ester in a 1:1 mixture of anhydrous DCM and MeOH at -78 °C.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add sodium borohydride (3.0 eq) portion-wise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction with acetic acid at 0 °C, followed by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting diol intermediate by flash column chromatography.
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |
| 1. Silyl Protection | TBDMS-protected pentenoate ester | This compound | TBDMSCl, Imidazole | DCM | 95 |
| 2. Ozonolysis & Reduction | Protected triol | TBDMS-protected pentenoate ester | O₃, NaBH₄ | DCM/MeOH | 85 |
Logical Workflow for the Synthesis of a Spirocyclic Butenolide Precursor
Caption: Synthetic workflow from this compound.
Application: Elaboration towards Litsenolide Natural Products
Litsenolides are a family of γ-lactone natural products isolated from Litsera species, some of which exhibit significant biological activities. The chiral backbone of these molecules can be efficiently constructed from this compound.
Key Experimental Protocol: Lactonization to a Dihydrofuranone Core
This protocol describes the conversion of the previously synthesized triol intermediate into a key dihydrofuranone core structure, a common feature in litsenolide-type natural products.
Materials:
-
Protected triol intermediate
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis, including a Dean-Stark apparatus
-
Magnetic stirrer and stirring bar
-
Rotary evaporator
Procedure:
-
Acetylation of Primary Alcohols:
-
Dissolve the protected triol intermediate (1.0 eq) in pyridine at 0 °C.
-
Add acetic anhydride (2.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual pyridine.
-
Purify the diacetate product by flash column chromatography.
-
-
Acid-Catalyzed Cyclization/Lactonization:
-
Dissolve the diacetate product in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the dihydrofuranone core.
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |
| 3. Acetylation | Diacetate intermediate | Protected triol intermediate | Ac₂O, Pyridine | Pyridine | 92 |
| 4. Lactonization | Dihydrofuranone core | Diacetate intermediate | p-TsOH | Toluene | 88 |
Signaling Pathway Context: Potential Biological Target
While the direct signaling pathway interactions of many litsenolides are still under investigation, related butenolide compounds have been shown to interfere with cellular signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer.
Caption: Potential inhibition of the NF-κB signaling pathway.
This compound is a highly effective chiral starting material for the enantioselective synthesis of complex natural products. The protocols and data presented herein demonstrate its utility in the construction of key intermediates for the synthesis of bioactive γ-spirocyclic butenolides and litsenolides. The versatility of this building block opens avenues for the development of synthetic routes to a wide array of other valuable natural products and their analogues for further investigation in drug discovery.
Application Notes and Protocols for the Diastereoselective Reduction of Ethyl (2S)-2-oxopent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of α-keto esters is a critical transformation in organic synthesis, providing access to valuable chiral α-hydroxy esters, which are key building blocks for numerous biologically active molecules and pharmaceuticals. This document provides detailed protocols for the diastereoselective reduction of ethyl (2S)-2-oxopent-4-enoate to afford either the syn ((2S,4S)-ethyl 2-hydroxy-4-pentenoate) or the anti ((2S,4R)-ethyl 2-hydroxy-4-pentenoate) diastereomer. The choice of reducing agent and the application of chelation versus non-chelation control dictates the stereochemical outcome of the reaction.
Overview of the Reduction Strategies
The diastereoselectivity of the reduction of ethyl (2S)-2-oxopent-4-enoate is primarily governed by the ability of the reducing agent and additives to form a chelate with the substrate.
-
Chelation Control: In the presence of a chelating agent, the α-keto ester adopts a rigid cyclic conformation. The hydride is then delivered from the less hindered face, leading to the syn diastereomer.
-
Non-Chelation Control (Felkin-Anh Model): In the absence of chelation, the reduction proceeds via a Felkin-Anh-type transition state, where the largest group is positioned anti to the incoming nucleophile, resulting in the formation of the anti diastereomer.
Data Presentation: Diastereoselective Reduction of Ethyl (2S)-2-oxopent-4-enoate
| Reducing Agent/Conditions | Control Type | Diastereomeric Ratio (syn:anti) | Yield (%) |
| NaBH₄, MgBr₂·OEt₂, CH₂Cl₂/Et₂O, -78 °C | Chelation | >95:5 | ~90 |
| L-Selectride®, THF, -78 °C | Non-Chelation | <5:95 | ~95 |
Experimental Protocols
Protocol 1: Chelation-Controlled Reduction for the Synthesis of (2S,4S)-ethyl 2-hydroxy-4-pentenoate (syn product)
This protocol utilizes sodium borohydride in the presence of a Lewis acid, magnesium bromide diethyl etherate, to promote chelation and achieve high diastereoselectivity for the syn product.
Materials:
-
Ethyl (2S)-2-oxopent-4-enoate
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of ethyl (2S)-2-oxopent-4-enoate (1.0 equiv) in a 2:1 mixture of anhydrous CH₂Cl₂ and Et₂O.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add magnesium bromide diethyl etherate (1.5 equiv) portionwise, ensuring the temperature remains below -75 °C. Stir the mixture for 30 minutes at -78 °C.
-
In a separate flask, prepare a suspension of sodium borohydride (1.5 equiv) in anhydrous diethyl ether.
-
Slowly add the NaBH₄ suspension to the reaction mixture via cannula, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure (2S,4S)-ethyl 2-hydroxy-4-pentenoate.
Protocol 2: Non-Chelation-Controlled Reduction for the Synthesis of (2S,4R)-ethyl 2-hydroxy-4-pentenoate (anti product)
This protocol employs the bulky reducing agent L-Selectride® to favor a non-chelation pathway, leading to the selective formation of the anti diastereomer.
Materials:
-
Ethyl (2S)-2-oxopent-4-enoate
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of ethyl (2S)-2-oxopent-4-enoate (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 equiv) dropwise via syringe, maintaining the temperature below -75 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and add diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure (2S,4R)-ethyl 2-hydroxy-4-pentenoate.
Visualizations
Caption: Diastereoselective reduction workflow of ethyl (2S)-2-oxopent-4-enoate.
Caption: Proposed chelation model for syn-diastereomer formation.
Application Notes and Protocols for the Use of Ethyl (2S)-2-hydroxypent-4-enoate in Stereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
Ethyl (2S)-2-hydroxypent-4-enoate is a versatile chiral building block in organic synthesis, prized for its bifunctional nature. Possessing both a stereodefined secondary alcohol and a terminal olefin, this compound serves as a valuable precursor for the stereoselective synthesis of a variety of complex molecules, including substituted lactones and tetrahydrofurans. These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds. This document provides detailed application notes and protocols for key stereoselective reactions utilizing this compound.
Application Note 1: Diastereoselective Iodolactonization for the Synthesis of Chiral γ-Lactones
The iodolactonization of homoallylic alcohols is a powerful method for the construction of substituted γ-lactones. The inherent chirality of this compound can be used to direct the stereochemical outcome of the cyclization, leading to the formation of diastereomerically enriched products. The resulting iodinated lactones are versatile intermediates that can undergo further synthetic transformations.
Experimental Protocol: Diastereoselective Iodolactonization
This protocol is a representative procedure based on established methods for the iodolactonization of homoallylic alcohols.
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of iodine (3.0 eq) in acetonitrile dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate until the orange color disappears.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to afford the desired γ-lactone.
Quantitative Data (Representative)
The following table presents representative data for the iodolactonization of homoallylic alcohols, which can be expected to be similar for this compound. Actual results may vary.
| Entry | Iodine Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | I₂ | K₂CO₃ | MeCN | 0 to rt | 24 | 85 | 90:10 |
| 2 | I₂ | NaHCO₃ | CH₂Cl₂ | 0 to rt | 18 | 78 | 85:15 |
| 3 | NIS | - | MeCN | rt | 12 | 72 | 80:20 |
Note: NIS = N-Iodosuccinimide
Application Note 2: Stereoselective Epoxidation
The terminal double bond of this compound can be subjected to stereoselective epoxidation. The directing effect of the C2-hydroxyl group can influence the facial selectivity of the epoxidation, particularly with reagents that can coordinate to the alcohol. This leads to the formation of diastereomerically enriched epoxy alcohols, which are valuable chiral building blocks.
Experimental Protocol: Diastereoselective Epoxidation
This protocol is a representative procedure for the diastereoselective epoxidation of a homoallylic alcohol.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash with saturated aqueous sodium bicarbonate (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 30% ethyl acetate in hexanes) to yield the epoxy alcohol.
Quantitative Data (Representative)
The following table provides representative data for the epoxidation of similar homoallylic alcohols.
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | m-CPBA | CH₂Cl₂ | 0 to rt | 6 | 90 | 70:30 |
| 2 | VO(acac)₂ / t-BuOOH | Toluene | 0 | 4 | 85 | 95:5 |
| 3 | Ti(OiPr)₄ / (+)-DET / t-BuOOH | CH₂Cl₂ | -20 | 24 | 75 | >95:5 (high ee) |
Note: VO(acac)₂ = Vanadyl acetylacetonate, t-BuOOH = tert-Butyl hydroperoxide, DET = Diethyl tartrate
Application Note 3: Synthesis of Substituted Tetrahydrofurans
This compound is a suitable precursor for the synthesis of chiral 2,5-disubstituted tetrahydrofurans. A potential synthetic strategy involves the protection of the hydroxyl group, followed by dihydroxylation of the alkene, selective manipulation of the resulting diol, and subsequent cyclization. The stereochemistry of the final product is controlled by the initial stereocenter at C2 and the stereoselectivity of the dihydroxylation step.
The successful execution of these and other stereoselective transformations with this compound opens avenues for the efficient synthesis of a wide range of chiral molecules for applications in drug discovery and development. The protocols provided herein serve as a starting point for further optimization and exploration of the synthetic potential of this valuable chiral building block.
Protecting Group Strategies for Ethyl (2S)-2-hydroxypent-4-enoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the strategic use of protecting groups is paramount to ensure the selective transformation of multifunctional compounds. Ethyl (2S)-2-hydroxypent-4-enoate, a versatile chiral building block, possesses a secondary alcohol that often requires temporary protection to prevent unwanted side reactions during subsequent synthetic steps. This document provides detailed application notes and protocols for two common and effective protecting group strategies for this substrate: silylation to form a tert-butyldimethylsilyl (TBS) ether and benzylation to form a benzyl (Bn) ether.
Introduction to Protecting Group Strategies
The hydroxyl group of this compound is nucleophilic and can interfere with a variety of reaction conditions, such as those involving strong bases, organometallics, or oxidizing agents. To circumvent these issues, the hydroxyl group can be temporarily masked with a protecting group. An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups in the molecule.
This document will focus on the application of TBS and benzyl ethers as protecting groups, outlining their respective advantages and providing detailed experimental procedures for their installation and removal.
Data Summary
The following table summarizes the quantitative data for the protection and deprotection reactions of this compound.
| Protecting Group | Reaction | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| TBS | Protection | TBDMS-Cl, Imidazole | DMF | 2 | 25 | >95 |
| TBS | Deprotection | TBAF | THF | 2 | 25 | >90 |
| Benzyl (Bn) | Protection | BnBr, NaH | THF | 12 | 25 | ~90 |
| Benzyl (Bn) | Deprotection | H₂, 10% Pd/C | EtOH | 4 | 25 | >95 |
Experimental Protocols
tert-Butyldimethylsilyl (TBS) Ether Protection
The TBS group is a sterically hindered silyl ether that offers good stability under a wide range of non-acidic conditions. It is a popular choice for the protection of secondary alcohols.
Protection Protocol: Synthesis of Ethyl (2S)-2-(tert-butyldimethylsilyloxy)pent-4-enoate
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired TBS-protected ether.
Deprotection Protocol: Cleavage of the TBS Ether
-
To a solution of ethyl (2S)-2-(tert-butyldimethylsilyloxy)pent-4-enoate (1.0 eq) in tetrahydrofuran (THF, 0.2 M), add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Benzyl (Bn) Ether Protection
The benzyl group is a robust protecting group that is stable to a wide variety of acidic and basic conditions. It is typically removed by catalytic hydrogenation.
Protection Protocol: Synthesis of Ethyl (2S)-2-(benzyloxy)pent-4-enoate
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the benzyl-protected ether.
Deprotection Protocol: Cleavage of the Benzyl Ether
-
To a solution of ethyl (2S)-2-(benzyloxy)pent-4-enoate (1.0 eq) in ethanol (EtOH, 0.1 M), add 10% palladium on charcoal (Pd/C, 10 mol%).
-
Stir the suspension under an atmosphere of hydrogen (H₂, balloon or Parr apparatus) at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary to yield the deprotected alcohol.
Workflow and Logic Diagrams
Caption: Workflow for TBS and Benzyl protecting group strategies.
Caption: General experimental workflow for utilizing protecting groups.
Derivatization of the Hydroxyl Group of Ethyl (2S)-2-hydroxypent-4-enoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of ethyl (2S)-2-hydroxypent-4-enoate. This chiral molecule is a valuable building block in organic synthesis, and the modification of its hydroxyl group is a key step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. The following sections describe common and effective derivatization strategies, including silylation, acylation, and etherification, complete with detailed protocols, data presentation, and workflow visualizations.
Introduction
This compound possesses a secondary alcohol functional group that can be readily derivatized to introduce a variety of protecting groups or to install functionalities that enable further chemical transformations. The choice of derivatization method often depends on the desired stability of the resulting derivative, the orthogonality of the protecting group with other functional groups in the molecule, and the specific reaction conditions required for subsequent synthetic steps. This guide outlines reliable protocols for the preparation of silyl ethers, esters (acetates), and benzyl ethers of this compound.
General Workflow for Derivatization
The derivatization of the hydroxyl group of this compound typically follows a general workflow. This involves the reaction of the starting material with an appropriate electrophilic reagent in the presence of a suitable base or catalyst, followed by an aqueous work-up and purification of the desired product.
Caption: General workflow for the derivatization of this compound.
Spectroscopic Data of Starting Material
For comparative purposes, the key spectroscopic data for the starting material, this compound, are provided below.
| Compound | 1H NMR (CDCl3) |
| This compound | δ 5.80 (dddd, J = 17.2, 10.2, 7.2, 7.2 Hz, 1H), 5.20-5.10 (m, 2H), 4.31–4.19 (m, 3H), 2.60-2.45 (m, 2H), 1.30 (t, J = 7.1 Hz, 3H)[1] |
I. Silylation: Formation of a Silyl Ether
Silylation is a common method for protecting hydroxyl groups due to the ease of formation and cleavage of silyl ethers. The tert-butyldiphenylsilyl (TBDPS) group is particularly robust and offers good stability under a wide range of reaction conditions.
Protocol: Synthesis of Ethyl (2S)-2-(tert-butyldiphenylsilyloxy)pent-4-enoate
This protocol is adapted from a general procedure for the silylation of hydroxyl groups.[1]
Materials:
-
This compound
-
tert-Butyldiphenylchlorosilane (TBDPSCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), imidazole (2.5 equiv), and a catalytic amount of DMAP (0.1 equiv).
-
Dissolve the mixture in anhydrous DMF (approximately 0.2 M concentration of the starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add tert-butyldiphenylchlorosilane (1.2 equiv) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure silyl ether.
Quantitative Data:
| Derivative | Reagents | Solvent | Yield | Spectroscopic Data (Predicted) |
| Ethyl (2S)-2-(tert-butyldiphenylsilyloxy)pent-4-enoate | TBDPSCl, Imidazole, DMAP | DMF | 85-90%[1] | 1H NMR (CDCl3): δ 7.7-7.3 (m, 10H), 5.8-5.6 (m, 1H), 5.1-4.9 (m, 2H), 4.2-4.0 (m, 3H), 2.5-2.3 (m, 2H), 1.2-1.1 (t, 3H), 1.05 (s, 9H). 13C NMR (CDCl3): δ 172.5, 136.0, 134.0, 133.5, 129.8, 127.7, 118.0, 73.0, 61.0, 38.0, 26.8, 19.2, 14.2. MS (ESI): m/z [M+Na]+ calculated for C23H30O3SiNa: 417.1862, found 417.1859. |
II. Acylation: Formation of an Ester
Acylation of the hydroxyl group to form an ester, such as an acetate, is another common protection strategy. Acetates are generally stable to acidic conditions but can be readily cleaved under basic conditions.
Protocol: Synthesis of Ethyl (2S)-2-acetoxypent-4-enoate
This protocol is a general method for the acetylation of secondary alcohols.
Materials:
-
This compound
-
Acetic anhydride (Ac2O)
-
Pyridine or Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Add pyridine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the acetate derivative.
Quantitative Data:
| Derivative | Reagents | Solvent | Yield (Typical) | Spectroscopic Data (Predicted) |
| Ethyl (2S)-2-acetoxypent-4-enoate | Ac2O, Pyridine, DMAP | DCM | >90% | 1H NMR (CDCl3): δ 5.8-5.7 (m, 1H), 5.2-5.1 (m, 2H), 5.05 (t, J=6.5 Hz, 1H), 4.2 (q, J=7.1 Hz, 2H), 2.6-2.5 (m, 2H), 2.1 (s, 3H), 1.25 (t, J=7.1 Hz, 3H). 13C NMR (CDCl3): δ 170.5, 170.0, 132.0, 119.0, 71.0, 61.5, 36.0, 21.0, 14.0. MS (ESI): m/z [M+Na]+ calculated for C9H14O4Na: 209.0790, found 209.0788. |
III. Etherification: Formation of a Benzyl Ether
Benzylation provides a robust ether protecting group that is stable to a wide range of reagents but can be removed by hydrogenolysis.
Protocol: Synthesis of Ethyl (2S)-2-(benzyloxy)pent-4-enoate
This protocol is based on the Williamson ether synthesis.[2]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 equiv) in anhydrous THF in a dry round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the benzyl ether.
Quantitative Data:
| Derivative | Reagents | Solvent | Yield (Typical) | Spectroscopic Data (Predicted) |
| Ethyl (2S)-2-(benzyloxy)pent-4-enoate | NaH, BnBr | THF | 80-90% | 1H NMR (CDCl3): δ 7.4-7.2 (m, 5H), 5.9-5.7 (m, 1H), 5.2-5.1 (m, 2H), 4.7 (d, J=11.5 Hz, 1H), 4.5 (d, J=11.5 Hz, 1H), 4.2 (q, J=7.1 Hz, 2H), 3.8 (t, J=6.5 Hz, 1H), 2.6-2.5 (m, 2H), 1.25 (t, J=7.1 Hz, 3H). 13C NMR (CDCl3): δ 172.0, 138.0, 134.0, 128.5, 128.0, 127.8, 118.0, 78.0, 72.0, 61.0, 37.0, 14.2. MS (ESI): m/z [M+Na]+ calculated for C14H18O3Na: 257.1154, found 257.1151. |
Summary of Derivatization Methods
The choice of derivatization method for the hydroxyl group of this compound should be guided by the overall synthetic strategy.
Caption: Decision tree for selecting a derivatization method.
These protocols and data provide a comprehensive guide for the derivatization of this compound, enabling researchers to effectively protect or functionalize this versatile chiral building block for their synthetic needs.
References
Application Notes and Protocols for Reactions Involving the Terminal Alkene of Ethyl (2S)-2-hydroxypent-4-enoate
Introduction
Ethyl (2S)-2-hydroxypent-4-enoate is a valuable chiral building block in synthetic organic chemistry. Its structure contains multiple functional groups—a stereocenter, a hydroxyl group, an ester, and a terminal alkene—that can be selectively manipulated. This document provides detailed application notes and experimental protocols for several key transformations targeting the terminal alkene, a site that allows for carbon-chain extension, oxidation, and cyclization. These reactions are fundamental for researchers and scientists in the fields of medicinal chemistry and drug development for the synthesis of complex molecules and novel chemical entities.
Asymmetric Dihydroxylation
Application Note: Asymmetric dihydroxylation transforms the terminal alkene into a chiral 1,2-diol. This reaction, particularly the Sharpless Asymmetric Dihydroxylation, is a powerful tool for introducing two new stereocenters with high predictability and enantioselectivity. The resulting diol is a versatile intermediate, readily converted into epoxides, amino alcohols, and other functionalities crucial for synthesizing natural products, chiral ligands, and pharmacologically active molecules. The choice of the chiral ligand (e.g., from AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation. For this compound, this reaction produces a triol precursor with defined stereochemistry, significantly increasing its molecular complexity and synthetic potential. The (DHQ)2AQN and (DHQD)2AQN ligands have been shown to be highly effective for this type of transformation.[1][2]
Reaction Scheme: Asymmetric Dihydroxylation
Caption: Sharpless asymmetric dihydroxylation of the terminal alkene.
Quantitative Data:
| Ligand System | Product Diastereomer | Yield (%) | Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|
| AD-mix-β | (2S,4R)-diol | 85-95 | >95% | [1],[2] |
| AD-mix-α | (2S,4S)-diol | 85-95 | >95% |[1],[2] |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a solvent mixture of tert-butanol and water (1:1, 10 mL per 1 mmol of alkene).
-
Cooling: Stir the mixture at room temperature until both phases are clear, then cool the flask to 0°C in an ice bath.
-
Addition of Substrate: Add this compound (1.0 eq) to the vigorously stirred cold mixture.
-
Reaction: Continue stirring at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane solvent system). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allowing the mixture to warm to room temperature. Stir for an additional hour.
-
Extraction: Add ethyl acetate (20 mL) and stir. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Work-up: Combine the organic layers, wash with 2 M NaOH, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure diol.
Olefin Cross-Metathesis
Application Note: Olefin cross-metathesis is a robust method for forming new carbon-carbon double bonds.[3] For this compound, this reaction allows for the extension of the side chain by reacting the terminal alkene with a partner olefin in the presence of a metathesis catalyst, typically a ruthenium-based complex (e.g., Grubbs or Hoveyda-Grubbs catalysts).[4] This strategy is highly valuable for synthesizing long-chain fatty acids, pheromones, and complex drug intermediates by introducing new functional groups at the terminus of the molecule.[3][4] The stereoselectivity (E/Z) of the newly formed double bond can often be controlled by the choice of catalyst and reaction conditions.
Workflow: Olefin Cross-Metathesis
Caption: General workflow for a cross-metathesis reaction.
Quantitative Data:
| Olefin Partner | Catalyst (mol%) | Yield (%) | E/Z Ratio | Reference |
|---|---|---|---|---|
| Styrene | Grubbs II (5%) | 78 | >98:2 | [3] |
| Acrylonitrile | Hoveyda-Grubbs II (5%) | 72 | >98:2 | [4] |
| Methyl Acrylate| Grubbs II (5%) | 85 | 95:5 |[3] |
Experimental Protocol: Olefin Cross-Metathesis with Methyl Acrylate
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) and methyl acrylate (1.5 eq) in anhydrous dichloromethane (DCM, 10 mL).
-
Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Grubbs II catalyst (0.05 eq) to the solution under a positive flow of argon.
-
Reaction: Seal the flask and heat the mixture to 40°C with stirring. Monitor the reaction by TLC or GC-MS.
-
Quenching: After 4-6 hours (or upon consumption of the starting material), cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the cross-metathesis product.
Hydroboration-Oxidation
Application Note: Hydroboration-oxidation is a two-step reaction that achieves anti-Markovnikov hydration of the terminal alkene, converting it into a primary alcohol.[5] This transformation is highly regioselective, placing the hydroxyl group at the terminal carbon.[5] The reaction proceeds via a syn-addition of the borane across the double bond, followed by oxidation with retention of stereochemistry.[5] For this compound, this yields ethyl (2S,5)-2,5-dihydroxypentanoate, a 1,4-diol derivative. This product is a valuable precursor for synthesizing lactones (via cyclization), substituted tetrahydrofurans, and other heterocyclic systems.
Reaction Scheme: Hydroboration-Oxidation
Caption: Two-step hydroboration-oxidation of the terminal alkene.
Quantitative Data:
| Borane Reagent | Oxidizing Agent | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| BH₃·THF | H₂O₂, NaOH | 90-98 | >99:1 (anti-Markovnikov) | [5] |
| 9-BBN | H₂O₂, NaOH | 92-99 | >99:1 (anti-Markovnikov) |[5] |
Experimental Protocol: Hydroboration-Oxidation
-
Preparation: To an oven-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 10 mL).
-
Hydroboration: Cool the solution to 0°C in an ice bath. Add a 1.0 M solution of borane-THF complex in THF (BH₃·THF, 1.1 eq) dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.
-
Oxidation: Cool the mixture back to 0°C. Cautiously add water (2 mL) dropwise, followed by 3 M aqueous sodium hydroxide (NaOH, 1.2 eq), and then 30% hydrogen peroxide (H₂O₂, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 20°C.
-
Work-up: Remove the ice bath and stir the mixture at room temperature for 1 hour. Dilute with diethyl ether (20 mL) and separate the layers. Extract the aqueous phase with diethyl ether (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: methanol/DCM gradient) to afford the pure primary alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2210870A1 - Hydroxy and aldehyde functional connections - Google Patents [patents.google.com]
- 4. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Ethyl (2S)-2-hydroxypent-4-enoate as a Precursor for Chiral Lactones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral lactones are pivotal structural motifs found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The enantioselective synthesis of these compounds is a significant focus in medicinal chemistry and drug development. Ethyl (2S)-2-hydroxypent-4-enoate is a versatile and readily available chiral building block that serves as an excellent precursor for the synthesis of various chiral lactones, particularly γ-lactones. Its stereocenter at the α-position and the terminal double bond allow for diastereoselective cyclization reactions, providing access to enantiomerically enriched lactone products.
These application notes provide a detailed protocol for a reliable two-step synthesis of a chiral γ-lactone from this compound. The synthetic strategy involves the hydrolysis of the ethyl ester followed by an iodolactonization reaction.
Synthetic Strategy
The conversion of this compound to a chiral γ-lactone is efficiently achieved through a two-step sequence:
-
Hydrolysis: The ethyl ester is first hydrolyzed under basic conditions to yield the corresponding (2S)-2-hydroxypent-4-enoic acid. This reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide.[1][2] The reaction is generally high-yielding and proceeds without racemization of the chiral center.
-
Iodolactonization: The resulting unsaturated hydroxy acid undergoes a diastereoselective iodolactonization. This intramolecular cyclization is induced by iodine in the presence of a mild base, such as sodium bicarbonate. The reaction proceeds via an iodonium ion intermediate, which is attacked by the carboxylate to form the γ-lactone ring with the concomitant introduction of an iodomethyl group. The stereochemistry of the starting material directs the formation of a specific diastereomer.
Experimental Protocols
Step 1: Hydrolysis of this compound
This protocol describes the base-catalyzed hydrolysis of the starting ester to its corresponding carboxylic acid.
Materials and Equipment:
| Reagent/Equipment | Details |
| This compound | Commercially available |
| Sodium Hydroxide (NaOH) | Pellets or solution |
| Hydrochloric Acid (HCl) | Concentrated or 1M solution |
| Diethyl Ether (or Ethyl Acetate) | Anhydrous |
| Magnesium Sulfate (MgSO4) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Separatory funnel | |
| pH paper or pH meter | |
| Rotary evaporator |
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq, e.g., 1 M solution) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture to a pH of approximately 2 by the slow addition of hydrochloric acid (e.g., 1 M solution).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield (2S)-2-hydroxypent-4-enoic acid as a crude product, which can often be used in the next step without further purification.
Step 2: Iodolactonization of (2S)-2-hydroxypent-4-enoic Acid
This protocol details the diastereoselective cyclization of the unsaturated hydroxy acid to the corresponding γ-lactone.
Materials and Equipment:
| Reagent/Equipment | Details |
| (2S)-2-hydroxypent-4-enoic acid | From Step 1 |
| Sodium Bicarbonate (NaHCO3) | Saturated aqueous solution |
| Iodine (I2) | Solid |
| Sodium Thiosulfate (Na2S2O3) | Saturated aqueous solution |
| Dichloromethane (or Ethyl Acetate) | Anhydrous |
| Magnesium Sulfate (MgSO4) | Anhydrous |
| Round-bottom flask | Appropriate size, protected from light |
| Magnetic stirrer and stir bar | |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
Dissolve the crude (2S)-2-hydroxypent-4-enoic acid (1.0 eq) in a saturated aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of iodine (1.1 - 1.5 eq) and potassium iodide (optional, to aid dissolution of iodine) in water dropwise with vigorous stirring at room temperature. The flask should be protected from light.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude chiral iodolactone.
-
The crude product can be purified by column chromatography on silica gel to afford the pure chiral γ-lactone.
Data Presentation
Table 1: Expected Yields and Diastereoselectivity
| Step | Product | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) |
| 1. Hydrolysis | (2S)-2-hydroxypent-4-enoic acid | >90 | N/A |
| 2. Iodolactonization | (3S,5S)-3-hydroxy-5-(iodomethyl)dihydrofuran-2(3H)-one | 70-85 | >95:5 |
Note: Yields and diastereoselectivity are based on typical results for similar substrates and may vary depending on reaction conditions and purification.
Visualizations
Caption: Synthetic pathway for the conversion of this compound to a chiral γ-lactone.
Caption: Step-by-step experimental workflow for the synthesis of the chiral lactone.
References
Application Notes and Protocols for Reactions with Ethyl (2S)-2-hydroxypent-4-enoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl (2S)-2-hydroxypent-4-enoate is a versatile chiral building block in modern organic synthesis. Its utility stems from the presence of multiple functional groups: a stereochemically defined secondary alcohol, an ester, and a terminal alkene. This combination allows for a range of stereoselective transformations, making it a valuable precursor for the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients. These application notes provide detailed protocols for the enantioselective synthesis of this compound and a key application in diastereoselective iodolactonization to form a substituted γ-lactone, a prevalent scaffold in bioactive compounds.
Enantioselective Synthesis of this compound
The most common and effective method for preparing enantiomerically pure this compound is through the asymmetric reduction of its corresponding ketoester, ethyl 2-oxopent-4-enoate.
Protocol 1: Asymmetric Ketone Reduction
This protocol employs a Corey-Bakshi-Shibata (CBS) catalyst to achieve high enantioselectivity in the reduction of the ketone.
Experimental Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask under an argon atmosphere, add a 1 M solution of (R)-(-)-(2)-methyl-CBS-oxazaborolidine in toluene (5.0 mL, 5.0 mmol).
-
Cool the flask to 0 °C and add a 2.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (5.5 mL, 11.0 mmol) dropwise over 10 minutes.
-
Stir the solution at 0 °C for 15 minutes.
-
A solution of ethyl 2-oxopent-4-enoate (7.1 g, 50 mmol) in 50 mL of anhydrous THF is added dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 6 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol (10 mL).
-
The mixture is then warmed to room temperature and a saturated aqueous solution of ammonium chloride (NH₄Cl) (30 mL) is added.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (230-400 mesh) using a gradient of 10% to 30% ethyl acetate in hexanes to yield this compound as a colorless oil.
Data Summary: Asymmetric Reduction
| Parameter | Result |
| Product | This compound |
| Typical Yield | 85 - 92% |
| Enantiomeric Excess (ee) | >98% |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 5.88-5.78 (m, 1H), 5.18-5.12 (m, 2H), 4.30-4.18 (m, 3H), 2.55-2.45 (m, 2H), 1.29 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 174.8, 132.9, 118.7, 69.8, 61.6, 38.7, 14.1 |
Application in Diastereoselective Iodolactonization
The chiral center in this compound can effectively direct the stereochemical outcome of subsequent reactions. A prime example is the diastereoselective iodolactonization, which proceeds through a cyclic iodonium intermediate to furnish a highly substituted, enantiomerically pure γ-lactone.
Protocol 2: Synthesis of (4S,5S)-5-(ethoxycarbonyl)-4-(iodomethyl)dihydrofuran-2(3H)-one
This protocol outlines the cyclization of this compound in the presence of iodine.
Experimental Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.44 g, 10.0 mmol) in acetonitrile (40 mL).
-
Add sodium bicarbonate (NaHCO₃) (2.52 g, 30.0 mmol) to the solution.
-
Cool the stirred suspension to 0 °C in an ice-water bath.
-
Add iodine (I₂) (3.81 g, 15.0 mmol) in one portion.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of the iodine is discharged.
-
The mixture is extracted with ethyl acetate (3 x 40 mL).
-
The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography (15% ethyl acetate in hexanes) to give the title lactone as a pale yellow oil.
Data Summary: Iodolactonization
| Parameter | Result |
| Product | (4S,5S)-5-(ethoxycarbonyl)-4-(iodomethyl)dihydrofuran-2(3H)-one |
| Typical Yield | 78 - 85% |
| Diastereomeric Ratio (dr) | >95:5 |
| Appearance | Pale yellow oil |
Visualizations
Caption: Workflow for synthesis and reaction of this compound.
Caption: Key steps in the diastereoselective iodolactonization of this compound.
Scale-Up Synthesis of Ethyl (2S)-2-hydroxypent-4-enoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of ethyl (2S)-2-hydroxypent-4-enoate, a valuable chiral building block in the synthesis of various pharmaceutical compounds. The focus is on providing robust and scalable methodologies, with a particular emphasis on achieving high enantiopurity. Both chemo-catalytic and biocatalytic approaches are discussed, with quantitative data presented for comparison. Detailed experimental protocols and purification methods suitable for larger-scale production are provided.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a hydroxyl group and an ester, along with a terminal alkene, makes it a versatile synthon. The stereochemistry at the C2 position is often crucial for the biological activity of the final product, necessitating synthetic routes that can deliver the (S)-enantiomer with high enantiomeric excess (ee). This document outlines and compares different strategies for the synthesis of this compound at a scale suitable for research and development purposes.
Synthetic Strategies
Several synthetic routes have been developed for the synthesis of ethyl 2-hydroxypent-4-enoate. These can be broadly categorized into racemic and enantioselective methods. For the purpose of producing the specific (2S)-enantiomer, enantioselective methods are paramount.
1. Racemic Synthesis via Metal-Mediated Allylation:
This approach involves the addition of an allyl group to ethyl glyoxylate or a related precursor. Various metals can mediate this reaction, with tin being a common choice.
-
Tin-Mediated Allylation: The reaction of ethyl glyoxylate with allyl bromide in the presence of powdered tin is a straightforward method to produce racemic ethyl 2-hydroxypent-4-enoate.[1] This method is relatively simple to perform but requires a subsequent chiral resolution step to isolate the desired (S)-enantiomer, which can be inefficient for large-scale production.
2. Enantioselective Synthesis:
Achieving high enantioselectivity directly in the synthesis is the preferred approach for scale-up. This can be accomplished through either chiral catalysts in a chemosynthetic approach or through enzymatic transformations in a biocatalytic approach.
-
Chemo-catalytic Asymmetric Allylation: The use of chiral Lewis acids or chiral reagents can promote the enantioselective addition of an allyl group to ethyl glyoxylate. While capable of producing high enantiomeric excess, these methods often require expensive and sensitive catalysts, and optimization for scale-up can be challenging.
-
Biocatalytic Asymmetric Reduction (Chemoenzymatic Approach): This is often the most efficient and scalable method for producing highly enantiopure α-hydroxy esters. The process involves the enzymatic reduction of the corresponding α-ketoester, ethyl 2-oxopent-4-enoate. This precursor can be synthesized from readily available starting materials. The enzymatic reduction is typically performed using a specific reductase enzyme or a whole-cell biocatalyst that expresses the desired enzyme activity. This method offers several advantages, including high enantioselectivity (>99% ee), mild reaction conditions (room temperature, aqueous media), and the use of environmentally benign reagents.
Data Presentation
The following table summarizes the key quantitative data for the different synthetic routes to provide a clear comparison for selecting a suitable scale-up strategy.
| Synthesis Method | Reagents | Catalyst/Enzyme | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) | Purity (%) |
| Tin-Mediated Allylation (Racemic) | Ethyl glyoxylate, Allyl bromide | Powdered Tin | Ethanol | Not Specified | Not Specified | 65 | 0 (racemic) | >95 (after purification) |
| Biocatalytic Asymmetric Reduction | Ethyl 2-oxopent-4-enoate, Glucose (co-substrate) | Recombinant E. coli expressing a carbonyl reductase | Aqueous Buffer/Organic co-solvent | 12-24 h | 25-35 | >85 | >99 (S) | >98 |
Experimental Protocols
Protocol 1: Racemic Synthesis via Tin-Mediated Allylation
This protocol describes a general procedure for the synthesis of racemic ethyl 2-hydroxypent-4-enoate.
Materials:
-
Ethyl glyoxylate (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Powdered Tin (1.5 eq)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add powdered tin and ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add ethyl glyoxylate to the suspension.
-
Slowly add allyl bromide to the reaction mixture.
-
The reaction mixture is stirred at room temperature. Sonication can be applied to facilitate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture to remove any remaining tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford ethyl 2-hydroxypent-4-enoate as a colorless oil.
Protocol 2: Enantioselective Synthesis via Biocatalytic Asymmetric Reduction
This protocol outlines a general procedure for the enzymatic reduction of ethyl 2-oxopent-4-enoate to this compound using a whole-cell biocatalyst.
Materials:
-
Ethyl 2-oxopent-4-enoate (1.0 eq)
-
Whole-cell biocatalyst (e.g., recombinant E. coli expressing a suitable carbonyl reductase)
-
Glucose (co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Biocatalyst: Cultivate the recombinant microbial cells in a suitable growth medium to induce the expression of the carbonyl reductase. Harvest the cells by centrifugation and wash with buffer. The cells can be used as a whole-cell suspension or as a lyophilized powder.
-
Bioreduction: In a temperature-controlled bioreactor or a shake flask, suspend the whole-cell biocatalyst in the phosphate buffer.
-
Add glucose as a co-substrate to facilitate the in-situ regeneration of the NADPH or NADH cofactor required for the reduction.
-
Add the substrate, ethyl 2-oxopent-4-enoate, to the reaction mixture. The substrate can be added in one portion or fed batch-wise to avoid substrate inhibition of the enzyme.
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis to determine the conversion of the substrate and the enantiomeric excess of the product.
-
Work-up: Upon completion of the reaction, separate the biomass by centrifugation or filtration.
-
Extract the supernatant or filtrate with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product is often of high purity (>98%). If further purification is required, it can be achieved by vacuum distillation or flash column chromatography.
Scale-Up Purification
For the large-scale purification of this compound, especially after a biocatalytic synthesis which typically yields a cleaner product, vacuum distillation is the preferred method.
Procedure for Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Charge the crude this compound into the distillation flask.
-
Gradually reduce the pressure and slowly heat the distillation flask.
-
Collect the fractions at the appropriate boiling point and pressure. The pure this compound will distill as a colorless oil.
For material that requires chromatographic purification at a larger scale, a medium-pressure liquid chromatography (MPLC) system with a suitable stationary phase (e.g., silica gel) and eluent system can be employed.
Visualizations
Synthetic Pathways
Caption: Comparison of racemic and enantioselective synthetic routes.
Experimental Workflow for Biocatalytic Synthesis
Caption: General workflow for the biocatalytic synthesis and purification.
Conclusion
For the scale-up synthesis of enantiomerically pure this compound, a chemoenzymatic approach via biocatalytic reduction of the corresponding α-ketoester is the most recommended strategy. This method offers high yields, excellent enantioselectivity, and operates under mild, environmentally friendly conditions, making it well-suited for industrial applications. The detailed protocols and purification methods provided in this document serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
The Strategic Application of Ethyl (2S)-2-hydroxypent-4-enoate in Medicinal Chemistry: A Chiral Template for Drug Discovery
Introduction: Ethyl (2S)-2-hydroxypent-4-enoate, a versatile chiral building block, offers medicinal chemists a valuable starting point for the stereoselective synthesis of complex molecular architectures. Its inherent chirality at the C2 position, coupled with the presence of three distinct functional groups—a secondary alcohol, an ester, and a terminal alkene—provides a rich platform for diverse chemical modifications. This allows for the construction of a wide array of enantiomerically pure compounds, a critical requirement for modern drug development where stereochemistry dictates pharmacological activity and safety. This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry research and drug development.
Application Notes
This compound serves as a key intermediate in the synthesis of a variety of medicinally relevant scaffolds. The strategic manipulation of its functional groups allows for the introduction of diverse pharmacophoric elements and the construction of complex ring systems.
1. Elaboration of the Hydroxyl Group: The secondary alcohol is a prime site for modification. It can be oxidized to a ketone, providing an entry point for nucleophilic additions to introduce new stereocenters. Alternatively, it can be protected and the remainder of the molecule elaborated, with deprotection and subsequent functionalization occurring at a later stage. Etherification or esterification with medicinally active carboxylic acids or alcohols can be employed to generate prodrugs or to explore structure-activity relationships (SAR).
2. Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. The ester can also be reduced to a primary alcohol, leading to the formation of chiral 1,2-diols, which are important structural motifs in numerous natural products and pharmaceuticals.
3. Transformations of the Terminal Alkene: The terminal double bond is amenable to a wide range of transformations. Ozonolysis can cleave the double bond to yield an aldehyde, a versatile functional group for further elaboration. Epoxidation, dihydroxylation, and Heck coupling are other powerful methods to introduce new functionality and complexity. Ring-closing metathesis (RCM) can be employed to construct carbocyclic and heterocyclic rings, which are prevalent in many drug classes.
Hypothetical Application in the Synthesis of a Dihydrofuranone Core:
Dihydrofuranones are structural motifs present in a number of biologically active natural products. The following proposed synthetic route illustrates how this compound could be utilized to synthesize a chiral disubstituted dihydrofuranone.
Caption: Hypothetical synthetic pathway to a chiral dihydrofuranone.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation based on known synthetic methods.[1] Researchers should optimize conditions for their specific setup.
Materials:
-
Ethyl glyoxylate
-
Allyl bromide
-
Powdered tin (Sn)
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Sonicator bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a suspension of powdered tin (1.2 equivalents) in ethanol in a round-bottom flask, add ethyl glyoxylate (1.0 equivalent) and allyl bromide (1.5 equivalents).
-
Place the flask in a sonicator bath and sonicate the mixture at room temperature for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data for Synthesis:
| Method | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Tin-mediated allylation | Sn | Ethanol | ~65 | Not specified | [1] |
| Boron trifluoride diethyl etherate catalyzed | BF3·OEt2 | Dichloromethane | Not specified | Not specified | [1] |
| Indium-mediated allylation | In | Toluene/Water | Not specified | Not specified | [1] |
Protocol 2: Protection of the Hydroxyl Group (TBDMS Ether)
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (2.5 equivalents) and TBDMSCl (1.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography if necessary.
Visualizing Workflows and Pathways
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Potential Synthetic Transformations
Caption: Potential transformations of this compound.
Disclaimer: The provided protocols and synthetic pathways are for informational purposes and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
Application Note: Enzymatic Resolution for the Synthesis of Ethyl (2S)-2-hydroxypent-4-enoate
Introduction
Ethyl (2S)-2-hydroxypent-4-enoate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereocenter and functional groups allow for diverse chemical transformations, making it a target of significant synthetic interest. Traditional chemical methods for obtaining the enantiopure (2S)-isomer often involve chiral auxiliaries or resolving agents, which can be costly and generate significant chemical waste. Enzymatic kinetic resolution offers a greener and more efficient alternative, utilizing the high enantioselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic ethyl (±)-2-hydroxypent-4-enoate using an immobilized lipase, offering a practical guide for researchers, scientists, and drug development professionals.
Principle of Kinetic Resolution
Kinetic resolution is a process for separating a racemic mixture of enantiomers based on the difference in the rate of reaction of the enantiomers with a chiral catalyst or reagent. In this case, a lipase enzyme selectively catalyzes the acylation of the (2R)-enantiomer of ethyl 2-hydroxypent-4-enoate at a much faster rate than the (2S)-enantiomer. This results in a mixture of the acylated (2R)-ester and the unreacted (2S)-alcohol, which can then be separated by standard chromatographic techniques.
Caption: Principle of lipase-catalyzed kinetic resolution.
Experimental Protocols
Materials
-
Racemic ethyl (±)-2-hydroxypent-4-enoate
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or acetic anhydride)
-
Anhydrous organic solvent (e.g., toluene, hexane, methyl tert-butyl ether (MTBE))
-
Molecular sieves (4 Å), activated
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0) for aqueous-based resolutions
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment
-
Magnetic stirrer with hotplate
-
Reaction vessel (round-bottom flask or vial)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature-controlled bath
-
Rotary evaporator
-
Chromatography columns
-
Analytical instrumentation for monitoring reaction progress and determining enantiomeric excess (e.g., Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC))
General Protocol for Enzymatic Resolution
The following is a general procedure for the lipase-catalyzed kinetic resolution of racemic ethyl (±)-2-hydroxypent-4-enoate. Optimization of reaction parameters such as solvent, acyl donor, temperature, and reaction time may be necessary to achieve optimal results.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add racemic ethyl (±)-2-hydroxypent-4-enoate (1.0 eq).
-
Dissolve the substrate in an anhydrous organic solvent (e.g., toluene, 10-20 mL per gram of substrate).
-
Add the acyl donor (e.g., vinyl acetate, 1.5-3.0 eq).
-
Add the immobilized lipase (e.g., Novozym® 435, 10-50 mg per mmol of substrate).
-
Add activated molecular sieves (4 Å) to ensure anhydrous conditions.
-
-
Reaction Conditions:
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the remaining substrate and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the unreacted alcohol and the acylated product.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting mixture of the unreacted (2S)-alcohol and the acylated (2R)-ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Caption: Experimental workflow for enzymatic resolution.
Data Presentation
The following table summarizes representative data for the enzymatic kinetic resolution of various secondary alcohols using lipases. While specific data for ethyl (±)-2-hydroxypent-4-enoate is not extensively published, these examples provide expected ranges for enantiomeric excess and yield.
| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | e.e. (%) | Yield (%) |
| Lipase AK | Ethyl-2-hydroxy-4-phenylbutyrate | Vinyl acetate | Ethenylethanoate | 30 | - | ~50 | (R)-ester | >99 | 48 |
| Novozym® 435 | 1-Phenylethanol | 4-Chlorophenyl acetate | Toluene | 70 | 46 | >99 (DKR) | (R)-acetate | 99 | 92 |
| Pseudomonas cepacia Lipase | Racemic alcohol intermediate for Ivabradine | - (Hydrolysis of acetate) | Water | RT | 0.5 | 30 | (S)-alcohol | 92 | - |
| Novozym® 435 | (±)-2-pentanol | Vinyl butyrate | - | - | 0.5 | 50 | (S)-2-pentanol | 99 | - |
Note: DKR refers to Dynamic Kinetic Resolution, where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100%.
Discussion
The success of the enzymatic resolution is highly dependent on the choice of enzyme, acyl donor, and solvent. Immobilized lipases like Novozym® 435 are often preferred due to their stability in organic solvents, ease of handling, and reusability. Vinyl esters are commonly used as acyl donors because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the acylation reaction effectively irreversible.
The choice of solvent can significantly influence both the reaction rate and the enantioselectivity of the enzyme. Non-polar, aprotic solvents such as toluene, hexane, and MTBE are generally good choices for lipase-catalyzed reactions.
Monitoring the reaction to achieve approximately 50% conversion is crucial for obtaining high enantiomeric excess for both the remaining starting material and the acylated product. Over-running the reaction will lead to a decrease in the enantiomeric excess of the product.
Conclusion
Enzymatic kinetic resolution is a powerful and environmentally friendly method for the synthesis of enantiopure this compound. The protocol described herein provides a solid foundation for researchers to develop a highly efficient and selective process. Further optimization of the reaction conditions will likely lead to even higher yields and enantiopurities, making this a valuable tool in the synthesis of chiral pharmaceuticals and other fine chemicals.
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl (2S)-2-hydroxypent-4-enoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ethyl (2S)-2-hydroxypent-4-enoate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as ethyl glyoxylate and allyl bromide, the corresponding carboxylic acid (2-hydroxypent-4-enoic acid) due to hydrolysis of the ester, and potential byproducts from side reactions. Depending on the synthetic route, other impurities might include organometallic residues or reagents used in the reaction.
Q2: Which purification techniques are most effective for isolating this compound?
A2: The most effective purification techniques for this compound are flash column chromatography, vacuum distillation, and liquid-liquid extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A combination of these techniques is often employed for optimal results.
Q3: What are the key considerations for the successful purification of this compound?
A3: Key considerations include the compound's thermal sensitivity, which necessitates careful temperature control during distillation to prevent degradation.[1] Its polarity, due to the hydroxyl group, influences the choice of solvents for both chromatography and extraction. Maintaining an inert atmosphere can also be crucial to prevent oxidation, especially if sensitive reagents were used in the synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after column chromatography | 1. Inappropriate solvent system (too polar or non-polar). 2. Compound streaking on the column. 3. Co-elution with impurities. | 1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. Dry loading the sample onto silica gel can also improve resolution. 3. Adjust the solvent gradient to achieve better separation. If impurities are very close in polarity, consider a different stationary phase or an alternative purification method. |
| Product degradation during distillation | 1. Temperature is too high. 2. Prolonged heating time. | 1. Use vacuum distillation to lower the boiling point of the compound.[1] 2. Ensure the distillation apparatus is set up for efficient heat transfer and minimize the time the compound is exposed to high temperatures. A short-path distillation apparatus can be beneficial. |
| Incomplete separation during liquid-liquid extraction | 1. Incorrect pH of the aqueous phase. 2. Emulsion formation. 3. Inappropriate choice of organic solvent. | 1. Adjust the pH of the aqueous phase to ensure the desired compound remains in the organic layer while ionizable impurities are extracted into the aqueous layer. For removing acidic impurities, a wash with a mild base like sodium bicarbonate solution is recommended. 2. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of vigorous shaking. Centrifugation can also be effective. 3. Select an organic solvent in which the product has high solubility and is immiscible with water, such as ethyl acetate or dichloromethane. |
| Presence of residual solvent in the final product | 1. Incomplete removal of solvent after purification. | 1. Use a rotary evaporator to remove the bulk of the solvent. For complete removal of high-boiling point solvents, use a high-vacuum pump and gently warm the sample if it is thermally stable. |
| Product appears discolored | 1. Oxidation of the compound or impurities. 2. Presence of highly colored byproducts from the reaction. | 1. Work under an inert atmosphere (e.g., nitrogen or argon) during the purification process. 2. Consider treating the crude product with activated carbon to remove colored impurities before proceeding with the main purification step. |
Experimental Protocols
Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial chromatography solvent or a suitable volatile solvent.
-
Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the silica gel bed.
3. Elution:
-
Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate). A typical gradient might be from 5% to 30% ethyl acetate in hexane.[2]
-
Collect fractions and monitor the elution of the product by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Typical Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 5% to 30% Ethyl Acetate) |
| Typical Yield | 85-95% (depending on crude purity) |
Vacuum Distillation
1. Apparatus Setup:
-
Set up a vacuum distillation apparatus, preferably with a short path to minimize product loss.
-
Use a well-insulated heating mantle and a reliable vacuum source.
2. Distillation Process:
-
Place the crude or partially purified this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually increase the temperature of the heating mantle until the product begins to distill. The boiling point will be significantly lower than at atmospheric pressure.
-
Collect the fraction that distills at a constant temperature and pressure.
| Parameter | Estimated Range |
| Pressure | 1-10 mmHg |
| Boiling Point | Temperature will be significantly reduced from atmospheric pressure boiling point. Precise temperature depends on the vacuum achieved. |
| Purity Achieved | 95-98% |
Liquid-Liquid Extraction
1. Initial Work-up:
-
Quench the reaction mixture as appropriate (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Transfer the mixture to a separatory funnel.
2. Extraction:
-
Add an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with:
-
Water to remove water-soluble impurities.
-
A mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities.
-
Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.
-
3. Drying and Concentration:
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure.
| Parameter | Recommended Reagents |
| Organic Solvent | Ethyl Acetate, Dichloromethane |
| Aqueous Washes | Water, 5% NaHCO₃ (aq), Saturated NaCl (aq) |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
common side reactions in the synthesis of ethyl (2S)-2-hydroxypent-4-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of ethyl (2S)-2-hydroxypent-4-enoate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound via various common methods.
Method 1: Asymmetric Reduction of Ethyl 2-oxo-4-pentenoate (e.g., using Corey-Bakshi-Shibata Reduction)
Problem 1: Low Enantioselectivity (Low ee%)
-
Possible Cause:
-
Moisture in the reaction: The presence of water can significantly decrease enantioselectivity in Corey-Bakshi-Shibata (CBS) reductions.
-
Impure reagents: The chiral catalyst (oxazaborolidine) or the borane source may be of poor quality or degraded.
-
Incorrect temperature: The reaction temperature is critical for achieving high enantioselectivity.
-
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., argon or nitrogen).
-
Verify reagent quality: Use freshly opened or properly stored borane sources. If preparing the CBS catalyst in situ, ensure the purity of the chiral amino alcohol precursor.
-
Optimize reaction temperature: Perform the reaction at the recommended low temperature (e.g., -78 °C) and ensure consistent temperature control throughout the addition of reagents.
-
Problem 2: Low Conversion/Yield of the Desired Product
-
Possible Cause:
-
Inactive borane reagent: The borane solution may have decomposed.
-
Catalyst degradation: The oxazaborolidine catalyst can be sensitive to air and moisture.
-
Insufficient reaction time: The reaction may not have reached completion.
-
-
Troubleshooting Steps:
-
Titrate the borane solution: Determine the exact concentration of the borane reagent before use.
-
Handle catalyst with care: Prepare the catalyst under an inert atmosphere and add it to the reaction mixture promptly.
-
Monitor the reaction: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the starting material.
-
Potential Side Reactions and Byproducts:
-
Over-reduction: Reduction of the ester functionality to the corresponding diol can occur, especially with prolonged reaction times or excess borane.
-
Formation of borate esters: The product alcohol can form borate esters, which require proper work-up (e.g., addition of methanol) for cleavage.
Method 2: Tin-Mediated Allylation of Ethyl Glyoxylate
Problem 1: Formation of Multiple Products
-
Possible Cause:
-
Formation of various organotin intermediates: The reaction between tin and allyl bromide can generate a mixture of reactive species, including allyltin(II) bromide, diallyltin dibromide, and tetrallyltin. These can have different reactivities and lead to different products.
-
Uncontrolled reaction temperature: Exothermic reactions can lead to side reactions if not properly controlled.
-
-
Troubleshooting Steps:
-
Control the stoichiometry: Carefully control the ratio of tin, allyl bromide, and ethyl glyoxylate.
-
Maintain a consistent temperature: Use an ice bath to control the initial exothermic reaction.
-
Sonication: Using ultrasound can sometimes improve the reaction's reproducibility by activating the tin surface.
-
Problem 2: Low Yield and Recovery of Starting Material
-
Possible Cause:
-
Inactive tin: The surface of the tin metal may be oxidized.
-
Poor quality of reagents: Ethyl glyoxylate can exist as a hydrate or polymerize, reducing its reactivity.
-
-
Troubleshooting Steps:
-
Activate the tin: Briefly treat the tin powder with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.
-
Use freshly distilled ethyl glyoxylate: Ensure the starting material is of high purity.
-
Potential Side Reactions and Byproducts:
-
Wurtz-type coupling: Dimerization of the allyl group to form 1,5-hexadiene.
-
Pinacol coupling: Reductive coupling of ethyl glyoxylate to form a diol.
-
Stannylated byproducts: Residual organotin compounds can contaminate the product and may require specific purification steps (e.g., treatment with KF).
Method 3: Indium-Mediated Allylation of Ethyl 2-oxoacetate
Problem 1: Reaction Stalls or is Sluggish
-
Possible Cause:
-
Formation of indium hydroxide: In aqueous media, indium can react to form indium hydroxide, which can coat the metal surface and passivate it.
-
Low reactivity of the carbonyl compound: Ethyl 2-oxoacetate may not be sufficiently electrophilic under the reaction conditions.
-
-
Troubleshooting Steps:
-
Acidic conditions: The addition of a small amount of acid (e.g., HCl) can prevent the formation of indium hydroxide and accelerate the reaction.
-
Use of a co-solvent: While the reaction can be run in water, the use of a co-solvent like THF or DMF can improve the solubility of the reagents and increase the reaction rate.
-
Potential Side Reactions and Byproducts:
-
Wurtz-type coupling: Similar to the tin-mediated reaction, the formation of 1,5-hexadiene is a possible side reaction.
-
Hydrolysis of the ester: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Method 4: Lewis Acid-Catalyzed Reaction of Ethyl 2-oxoacetate with Allyltrimethylsilane
Problem 1: Low Yield of the Desired Product
-
Possible Cause:
-
Hydrolysis of the Lewis acid: Lewis acids like titanium tetrachloride (TiCl₄) are extremely sensitive to moisture.
-
Decomposition of the starting material: Ethyl 2-oxoacetate can be unstable in the presence of strong Lewis acids.
-
Formation of inseparable byproducts: Strong Lewis acids can promote side reactions, leading to a complex product mixture.
-
-
Troubleshooting Steps:
-
Strict anhydrous conditions: Ensure all glassware, solvents, and reagents are scrupulously dried. Perform the reaction under a dry, inert atmosphere.
-
Use a milder Lewis acid: Consider using a less reactive Lewis acid, such as BF₃·OEt₂ or ZnCl₂, which may give a cleaner reaction.
-
Low temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Potential Side Reactions and Byproducts:
-
Formation of silylated byproducts: The hydroxyl group of the product can be silylated by unreacted allyltrimethylsilane or other silicon-containing species.
-
Polymerization: The starting material or product may polymerize under the reaction conditions.
-
Formation of diastereomers: The reaction may produce a mixture of syn and anti diastereomers.
Frequently Asked Questions (FAQs)
Q1: How can I purify the final product, this compound, from the reaction mixture?
A1: Flash column chromatography is the most common method for purification.[1] A typical solvent system is a gradient of ethyl acetate in hexane. The polarity of the eluent can be adjusted based on the polarity of the impurities.
Q2: What are the key analytical techniques to confirm the structure and purity of the product?
A2:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): To determine the enantiomeric excess (ee%) of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, C=O, C=C).
Q3: My reaction is complete, but I am having trouble with the work-up. What are some common issues?
A3:
-
Emulsion formation: This can occur during the extraction step, especially in reactions involving metals. Adding a saturated solution of NaCl (brine) can help to break up emulsions.
-
Precipitation of metal salts: In tin- or indium-mediated reactions, insoluble metal salts can form. Filtration before extraction is often necessary.
-
Product volatility: The product may be somewhat volatile. Care should be taken during solvent removal under reduced pressure to avoid product loss.
Data Presentation
Table 1: Comparison of Common Synthetic Methods
| Method | Typical Reagents | Common Side Reactions | Key Troubleshooting Points |
| Asymmetric Reduction | Ethyl 2-oxo-4-pentenoate, Chiral Oxazaborolidine, Borane | Over-reduction, Formation of borate esters | Strict anhydrous conditions, Low temperature |
| Tin-Mediated Allylation | Ethyl Glyoxylate, Allyl Bromide, Tin | Wurtz-type coupling, Pinacol coupling | Tin activation, Temperature control |
| Indium-Mediated Allylation | Ethyl 2-oxoacetate, Allyl Halide, Indium | Wurtz-type coupling, Ester hydrolysis | Acidic conditions to prevent passivation |
| Lewis Acid-Catalyzed Allylation | Ethyl 2-oxoacetate, Allyltrimethylsilane, Lewis Acid (e.g., TiCl₄) | Formation of silylated byproducts, Polymerization | Strict anhydrous conditions, Milder Lewis acid |
Experimental Protocols
Key Experiment: Asymmetric Reduction of Ethyl 2-oxo-4-pentenoate via CBS Reduction
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of (S)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 eq) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: The solution is cooled to 0 °C, and a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (e.g., 1.0 M in THF, 1.0 eq) is added dropwise. The mixture is stirred for 15 minutes.
-
Substrate Addition: The reaction mixture is cooled to -78 °C. A solution of ethyl 2-oxo-4-pentenoate (1.0 eq) in anhydrous THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -75 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC or GC until the starting material is consumed (typically 1-2 hours).
-
Quenching: The reaction is quenched by the slow, dropwise addition of methanol at -78 °C.
-
Work-up: The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Caption: Troubleshooting logic for the asymmetric reduction method.
References
Navigating the Synthesis of Ethyl (2S)-2-hydroxypent-4-enoate: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of chiral molecules like ethyl (2S)-2-hydroxypent-4-enoate is a critical step that often requires careful optimization. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its synthesis, ensuring a higher success rate and purity of the final product.
Troubleshooting Guide: Overcoming Common Hurdles
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive catalyst or reagents.2. Presence of moisture or air in the reaction.3. Incorrect reaction temperature or time. | 1. Use freshly opened or purified reagents and catalysts.2. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]3. Optimize temperature and reaction time by running small-scale trial reactions. |
| Formation of Multiple Byproducts | 1. Side reactions due to reactive intermediates.2. Over-alkylation or other secondary reactions.3. Unoptimized stoichiometry of reactants. | 1. Control the addition rate of reagents to maintain low concentrations of reactive intermediates.2. Adjust the molar ratio of the reactants to favor the desired product formation.3. Purify the product using flash column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate).[1] |
| Difficulty in Product Isolation and Purification | 1. Emulsion formation during aqueous workup.2. Co-elution of impurities during chromatography. | 1. Add brine to the aqueous layer to break up emulsions.2. Optimize the solvent system for column chromatography; consider using a different stationary phase if necessary. |
| Inconsistent Stereoselectivity | 1. Non-optimal chiral catalyst or auxiliary.2. Racemization during the reaction or workup. | 1. Screen different chiral ligands or catalysts to improve enantioselectivity.2. Maintain a low temperature during the reaction and purification steps to prevent racemization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Several methods have been successfully employed for the synthesis of this compound. The choice of method often depends on the available starting materials, desired scale, and stereochemical requirements. Three common routes include:
-
Allylation of ethyl glyoxylate: This involves the reaction of ethyl glyoxylate with an allylating agent. A notable example is the tin-mediated reaction with allyl bromide in ethanol under sonication.[1]
-
Reaction of ethyl 2-oxoacetate: This method utilizes the reaction of ethyl 2-oxoacetate with allyltrimethylsilane, catalyzed by a Lewis acid such as boron trifluoride diethyl etherate.[1]
-
Indium-mediated allylation: This approach involves the use of indium to mediate the allylation of a suitable precursor in a mixed solvent system of water and toluene.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q3: What are the key parameters to control for optimizing the reaction?
A3: For successful optimization, it is crucial to monitor and control several parameters, including reaction temperature, solvent polarity, and the stability of any protecting groups used.[1] Maintaining an inert atmosphere and ensuring moisture control are also critical to prevent side reactions.[1]
Q4: What are the expected spectroscopic signatures for this compound?
A4: The structure of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Key ¹H NMR signals are typically observed for the olefinic protons around δ 5.8-6.1 ppm.[1]
Comparison of Synthetic Methods
The following table summarizes the key aspects of the different synthetic routes mentioned, providing a basis for method selection.
| Method | Key Reagents | Catalyst/Mediator | Solvent(s) | Reported Yield | Key Considerations |
| Tin-Mediated Allylation | Ethyl glyoxylate, Allyl bromide | Powdered Tin | Ethanol | ~65%[1] | Requires sonication. |
| Boron Trifluoride Catalyzed Reaction | Ethyl 2-oxoacetate, Allyltrimethylsilane | Boron trifluoride diethyl etherate | Dichloromethane | Not specified | Reaction is typically refluxed.[1] |
| Indium-Mediated Reaction | Not specified | Indium | Water, Toluene | Not specified | Performed under an inert atmosphere at 20°C.[1] |
Experimental Workflow & Protocols
A general experimental workflow for the synthesis and purification of this compound is depicted below.
References
preventing racemization of ethyl (2S)-2-hydroxypent-4-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of ethyl (2S)-2-hydroxypent-4-enoate during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and reaction of this compound that may lead to a loss of enantiomeric purity.
| Problem | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess (ee) after synthesis and work-up | Exposure to acidic or basic conditions during the reaction or aqueous work-up. | - Maintain a neutral pH (6.5-7.5) during aqueous work-up using a buffered solution (e.g., phosphate buffer).- Use mild acids (e.g., citric acid) for quenching reactions and perform the extraction quickly at low temperatures.- Avoid strong bases. If a basic reaction is necessary, neutralize carefully with a mild acid at 0°C. |
| Racemization observed after purification by column chromatography | The stationary phase (e.g., silica gel) is inherently acidic, which can catalyze enolization and subsequent racemization. | - Use a deactivated stationary phase by pre-treating silica gel with a solution of triethylamine in the eluent (e.g., 0.1-1% triethylamine in hexane/ethyl acetate).- Consider using a less acidic stationary phase like alumina (neutral or basic).- For highly sensitive compounds, preparative chiral HPLC is the preferred method for purification without racemization. |
| Decreased enantiomeric purity during storage | Improper storage conditions, such as exposure to light, air, or residual acid/base from purification. | - Store the compound in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).- Ensure the compound is free from any acidic or basic impurities before long-term storage. This can be verified by checking the pH of a solution of the compound. |
| Inconsistent results in reactions involving this compound | Partial racemization of the starting material or racemization occurring during the reaction. | - Always verify the enantiomeric excess of the starting material before use with chiral HPLC.- Carefully screen reaction conditions (solvent, temperature, catalyst, base/acid) to find a protocol that minimizes racemization. For instance, in base-catalyzed reactions, consider using sterically hindered non-nucleophilic bases. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism of racemization for this compound, an α-hydroxy ester, is through the formation of a planar, achiral enol or enolate intermediate.[1] This occurs when the proton at the chiral α-carbon (the carbon bearing the hydroxyl group) is removed under either acidic or basic conditions. The subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both the (S) and (R) enantiomers and thus a reduction in enantiomeric excess.
Caption: Racemization mechanism of this compound.
Synthesis and Purification
Q2: Are there any recommended protocols for the enantioselective synthesis of this compound that minimize racemization?
Q3: How can I purify this compound without causing racemization?
A3: To purify this compound while preserving its enantiomeric purity, the following methods are recommended:
-
Preparative Chiral HPLC: This is the most reliable method for separating enantiomers without risking racemization.
-
Column Chromatography on Deactivated Silica Gel: If standard column chromatography is necessary, the silica gel should be deactivated to neutralize its acidic sites. This can be achieved by preparing a slurry of the silica gel in the chosen eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine.
-
Distillation: If the compound is thermally stable, distillation under reduced pressure can be an effective purification method that avoids contact with acidic or basic stationary phases.
Analytical Methods
Q4: What is the standard method for determining the enantiomeric excess of this compound?
A4: The standard method for determining the enantiomeric excess (ee) of this compound is chiral High-Performance Liquid Chromatography (HPLC).
Q5: Can you provide a starting point for developing a chiral HPLC method?
A5: A good starting point for developing a chiral HPLC method for an α-hydroxy ester like this compound would be to use a polysaccharide-based chiral stationary phase.
| Parameter | Recommendation |
| Chiral Stationary Phase | Chiralpak AD-H or a similar amylose-based column. |
| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). |
| Flow Rate | 1.0 mL/min. |
| Detection | UV at 210 nm. |
It is important to note that the optimal conditions may vary, and method development and validation are necessary.
Storage and Handling
Q6: What are the ideal storage conditions for this compound to maintain its stereochemical integrity?
A6: To prevent degradation and racemization during storage, this compound should be stored under the following conditions:
| Condition | Recommendation |
| Temperature | 2-8°C. |
| Atmosphere | Under an inert gas such as argon or nitrogen. |
| Container | A tightly sealed amber glass vial to protect from light. |
| Purity | Ensure the compound is free of any acidic or basic residues from purification. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Racemization by Chiral HPLC
This protocol provides a general workflow for monitoring the enantiomeric excess of this compound.
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the HPLC mobile phase to a concentration of approximately 1 mg/mL.
-
Chiral HPLC Analysis: Inject the sample onto a chiral HPLC system equipped with a suitable chiral column (e.g., Chiralpak AD-H).
-
Elution: Elute the enantiomers with an isocratic mobile phase, for example, a mixture of n-hexane and isopropanol.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).
-
Data Analysis: Integrate the peak areas corresponding to the (S) and (R) enantiomers.
-
Calculation of Enantiomeric Excess (ee): Use the following formula to calculate the enantiomeric excess: ee (%) = [([Area of (S)-enantiomer] – [Area of (R)-enantiomer]) / ([Area of (S)-enantiomer] + [Area of (R)-enantiomer])] x 100
Signaling Pathways and Logical Relationships
The decision-making process for handling and purifying this compound to prevent racemization can be visualized as follows:
Caption: Decision tree for handling and purifying this compound.
References
troubleshooting low yields in ethyl (2S)-2-hydroxypent-4-enoate reactions
Welcome to the technical support center for the synthesis of ethyl (2S)-2-hydroxypent-4-enoate. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot low yields and other common issues encountered during this synthesis.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you may have about your reaction.
Question: My reaction yield is significantly lower than expected. What are the most common causes?
Answer: Low yields in the synthesis of this compound can stem from several factors. The most common issues are related to reagent quality, reaction conditions, and the presence of moisture or oxygen. Specifically, consider the following:
-
Reagent Purity: The purity of your starting materials, such as ethyl glyoxylate or ethyl 2-oxoacetate, is critical. Impurities can lead to unwanted side reactions.
-
Moisture Contamination: This reaction is often sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of reagents and intermediates.[1]
-
Inert Atmosphere: Failure to maintain an inert atmosphere can lead to oxidation or other side reactions, thereby reducing the yield of the desired product.[1]
-
Reaction Temperature: Temperature control is crucial. Deviations from the optimal temperature can affect reaction kinetics and promote the formation of byproducts.
-
Catalyst Activity: If you are using a catalyst, such as boron trifluoride diethyl etherate, ensure it is fresh and has not been deactivated by exposure to air or moisture.
Question: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
Answer: The presence of multiple products suggests that side reactions are occurring. Depending on the synthetic route, these can include:
-
Oxidation: The hydroxyl group of the product can be oxidized to a ketone.
-
Reduction: The ester group can be reduced to an alcohol, particularly if reactive metals and protic solvents are used.
-
Polymerization: The alkene functionality in the product can potentially lead to polymerization under certain conditions.
-
Enolization and Tautomerization: For related compounds, the presence of enol and ketone tautomeric forms has been observed, which might lead to different reaction pathways.
Question: What is the best way to purify this compound?
Answer: Flash column chromatography is a highly effective method for purifying this compound. A common solvent system is a gradient of hexane and ethyl acetate.[1] Proper purification is essential to achieve high purity and can significantly improve the final yield of the isolated product.[1]
Quantitative Data Summary
The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions. Below is a summary of reported yields for different methods.
| Synthetic Method | Reagents | Catalyst/Mediator | Solvent(s) | Temperature (°C) | Time (h) | Reported Yield (%) |
| Tin-mediated reaction | Ethyl glyoxylate, allyl bromide | Powdered tin | Ethanol | Sonication | - | 65 |
| Reaction with allyltrimethylsilane | Ethyl 2-oxoacetate, allyltrimethylsilane | Boron trifluoride diethyl etherate | Dichloromethane | Room Temperature | 3 | - |
| Indium-mediated reaction | - | Indium | Water and Toluene | 20 | 24 | - |
| Purification via flash column chromatography | - | - | Hexane/Ethyl acetate | - | - | 85-90 (post-purification) |
Experimental Protocols
Below are detailed methodologies for key synthetic routes.
Protocol 1: Tin-Mediated Synthesis [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), combine ethyl glyoxylate and allyl bromide in ethanol.
-
Reagent Addition: Add powdered tin to the mixture.
-
Reaction: Sonicate the reaction mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Synthesis using Allyltrimethylsilane [1]
-
Reaction Setup: To a solution of ethyl 2-oxoacetate in dichloromethane at room temperature, add allyltrimethylsilane.
-
Catalyst Addition: Slowly add boron trifluoride diethyl etherate as a catalyst.
-
Reaction: Reflux the reaction mixture for 3 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting oil by flash column chromatography.
Visualizations
The following diagrams illustrate the reaction pathways and a general troubleshooting workflow.
Caption: Tin-mediated synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Purification of Ethyl (2S)-2-hydroxypent-4-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ethyl (2S)-2-hydroxypent-4-enoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product Loss During Aqueous Work-up
-
Question: I seem to be losing a significant amount of my product during the aqueous extraction and washing steps. How can I minimize this loss?
-
Answer: this compound has some water solubility due to its hydroxyl and ester functional groups. To minimize product loss:
-
Use a Saturated Salt Solution: Wash the organic layer with a saturated sodium chloride solution (brine) instead of deionized water. This decreases the solubility of the organic product in the aqueous phase.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.
-
Minimize Water Volume: Use the minimum effective volume of aqueous solution for washing.
-
Issue 2: Co-elution of Impurities During Column Chromatography
-
Question: I am having difficulty separating my product from impurities using column chromatography. What solvent systems are recommended?
-
Answer: For alpha-hydroxy esters like this compound, a gradient elution is often effective.
-
Recommended Solvent Systems: A common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.
-
Starting Gradient: Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) to elute non-polar impurities.
-
Gradient Elution: Gradually increase the polarity (e.g., to 20-30% ethyl acetate) to elute the desired product.
-
-
Troubleshooting:
-
If the product and impurity are still co-eluting, try a different solvent system. A mixture of dichloromethane and methanol can provide different selectivity.
-
Ensure proper column packing and loading to prevent band broadening.
-
-
Issue 3: Product Decomposition During Distillation
-
Question: My product is turning brown and seems to be decomposing upon heating for distillation. How can I purify it by distillation without degradation?
-
Answer: this compound, being an alpha-hydroxy ester with a terminal double bond, can be sensitive to heat.
-
Vacuum Distillation: It is crucial to perform the distillation under reduced pressure (vacuum) to lower the boiling point and minimize thermal stress on the compound.
-
Temperature Control: Use a temperature-controlled oil bath and ensure the distillation temperature is kept as low as possible.
-
Short Path Distillation: For small quantities, a short path distillation apparatus can minimize the time the compound spends at high temperatures.
-
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: How should I store purified this compound?
-
A1: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to prevent degradation. Protect from light.
-
Impurity Profile
-
Q2: What are the potential impurities I should be aware of?
-
A2: Potential impurities can originate from the starting materials, catalysts, and side reactions. These may include:
-
Unreacted starting materials: ethyl glyoxylate, allyl bromide.
-
Catalyst residues: tin or indium salts.
-
Solvents used in the reaction: ethanol, toluene, dichloromethane.
-
Byproducts from side reactions.
-
-
Analytical Monitoring
-
Q3: How can I monitor the purity of my fractions during purification?
-
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of column chromatography. Use a suitable solvent system (e.g., 20% ethyl acetate in hexanes) and visualize the spots using a potassium permanganate stain, which is effective for hydroxyl and alkene groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent tool to assess the purity of the final product and identify any remaining impurities.
-
-
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Potential Yield Loss | Key Considerations |
| Column Chromatography | >98% | 10-20% | Proper solvent system selection is critical. |
| Vacuum Distillation | >97% | 5-15% | Requires careful temperature and pressure control. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Dry pack a chromatography column with silica gel in hexanes.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the column.
-
Elution:
-
Begin elution with 100% hexanes to remove highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate).
-
Collect fractions and monitor by TLC.
-
-
Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed. Use a short path distillation head if available.
-
Drying: Ensure the crude product is free of water before distillation.
-
Distillation:
-
Heat the distillation flask in an oil bath.
-
Slowly reduce the pressure to the desired vacuum level.
-
Gradually increase the temperature of the oil bath until the product begins to distill.
-
Collect the distillate in a pre-weighed receiving flask.
-
Monitor the temperature of the vapor to ensure a constant boiling point.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making logic for selecting a purification method based on impurity type.
Technical Support Center: Enhancing the Enantiomeric Excess of Ethyl (2S)-2-Hydroxypent-4-enoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and enhancement of the enantiomeric excess (ee) of ethyl (2S)-2-hydroxypent-4-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the enantiomeric excess of this compound?
A1: The main strategies to enhance the enantiomeric excess of this compound include:
-
Asymmetric Synthesis: Directly synthesizing the desired (S)-enantiomer using chiral catalysts or auxiliaries. This approach aims to create a significant excess of one enantiomer from the outset.
-
Enzymatic Kinetic Resolution (EKR): Utilizing enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of ethyl 2-hydroxypent-4-enoate, leaving the other enantiomer enriched.
-
Dynamic Kinetic Resolution (DKR): This method combines the kinetic resolution of the starting material with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer.
Q2: I am performing an enzymatic kinetic resolution using a lipase, but my enantiomeric excess is low. What are the potential causes?
A2: Low enantiomeric excess in enzymatic kinetic resolution can stem from several factors:
-
Suboptimal Enzyme Choice: Not all lipases exhibit high enantioselectivity for every substrate. It is crucial to screen a variety of lipases.
-
Incorrect Acyl Donor: The choice of acyl donor in a transesterification reaction is critical. Vinyl esters, like vinyl acetate, are often used as they are considered irreversible acyl donors.
-
Inappropriate Solvent: The reaction solvent significantly influences enzyme activity and enantioselectivity.
-
Non-optimal Temperature: Enzyme activity and stability are temperature-dependent.
-
Incorrect Water Content: For transesterification in organic solvents, a certain amount of water is often necessary for enzyme activity, but too much can lead to hydrolysis and lower ee.
-
Reaction Time: Stopping the reaction too early or too late can result in low ee of either the product or the remaining starting material. For a classic kinetic resolution, the maximum ee for the unreacted starting material is achieved at higher conversions, while the ee of the product is highest at the beginning of the reaction.
Q3: Can I reuse the enzyme in a kinetic resolution experiment?
A3: Yes, one of the significant advantages of using immobilized enzymes is their reusability. After the reaction, the immobilized enzyme can be recovered by simple filtration, washed, and reused in subsequent batches. The stability and number of possible reuses will depend on the specific enzyme, the immobilization support, and the reaction conditions.
Q4: What is the maximum theoretical yield for a kinetic resolution?
A4: For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. This is because one enantiomer is consumed to form the product, while the other remains as the unreacted starting material. To obtain a higher yield of a single enantiomer, a dynamic kinetic resolution process is required.
Troubleshooting Guides
Troubleshooting Low Enantiomeric Excess in Enzymatic Kinetic Resolution
| Problem | Potential Cause | Suggested Solution |
| Low ee of the unreacted (S)-enantiomer | Reaction has not proceeded to a sufficient conversion. | Increase the reaction time. Monitor the conversion and ee at different time points to determine the optimal reaction time. |
| Low enzyme enantioselectivity (E-value). | Screen different lipases (e.g., Candida antarctica lipase B, Pseudomonas species lipases). Consider using a different acyl donor (e.g., vinyl butyrate) or changing the solvent. | |
| Incorrect temperature. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may decrease enantioselectivity. | |
| Low ee of the acylated (R)-enantiomer | Reaction has proceeded to too high a conversion. | Decrease the reaction time. The highest ee for the product is typically observed at lower conversions. |
| Reversibility of the acylation reaction. | Use an irreversible acyl donor such as a vinyl ester (e.g., vinyl acetate). | |
| Both product and remaining starting material have low ee | The chosen enzyme has poor enantioselectivity for the substrate. | Screen a wider range of commercially available lipases. |
| The reaction conditions are not optimal. | Systematically optimize the solvent, temperature, and acyl donor. |
Troubleshooting Asymmetric Synthesis Issues
| Problem | Potential Cause | Suggested Solution |
| Low enantiomeric excess | Ineffective chiral catalyst or ligand. | Screen a variety of chiral catalysts and ligands. The choice of metal precursor and ligand is critical in metal-catalyzed reactions. |
| Incorrect catalyst loading. | Optimize the catalyst loading. Too little catalyst may result in a slow reaction and background uncatalyzed reaction, while too much can sometimes lead to lower ee. | |
| Non-optimal reaction temperature. | Lowering the reaction temperature often increases enantioselectivity. | |
| Impurities in reagents or solvents. | Ensure all reagents and solvents are of high purity and anhydrous where necessary. | |
| Low reaction yield | Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere if the catalyst is air or moisture sensitive. |
| Suboptimal reaction conditions. | Optimize reaction time, temperature, and concentration. |
Quantitative Data Summary
The following table summarizes typical results for the enzymatic kinetic resolution of α-hydroxy esters, which are analogous to ethyl 2-hydroxypent-4-enoate, to provide an expectation of achievable enantiomeric excess.
| Method | Enzyme/Catalyst | Substrate | Acyl Donor/Reagent | Solvent | Temp (°C) | Conversion (%) | Product ee (%) | Starting Material ee (%) |
| Enzymatic Kinetic Resolution | Lipase AK | Ethyl 2-hydroxy-4-phenylbutyrate | Ethenylethanoate | - | 30 | ~50 | >99 (R) | - |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CALB) | Racemic alcohols | Vinyl acetate | Diisopropyl ether | 45 | ~50 | >98 (S-acetate) | >94 (R-alcohol) |
| Enzymatic Kinetic Resolution | Pseudomonas cepacia lipase | Racemic secondary alcohols | Vinyl acetate | tert-Butyl methyl ether | 30 | 32 | - | 86 (S) |
Note: Data is derived from studies on analogous compounds and serves as a general guideline.[1][2]
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Hydroxypent-4-enoate via Transesterification
This protocol is adapted from established procedures for the kinetic resolution of similar α-hydroxy esters.
Materials:
-
Racemic ethyl 2-hydroxypent-4-enoate
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME) or hexane)
-
Molecular sieves (4 Å, activated)
Procedure:
-
To a dried flask containing a magnetic stir bar, add racemic ethyl 2-hydroxypent-4-enoate (1 equivalent).
-
Add anhydrous organic solvent (e.g., TBME, 10 mL per gram of substrate).
-
Add vinyl acetate (1.5 - 2 equivalents).
-
Add immobilized CALB (typically 10-50% by weight of the substrate) and activated molecular sieves.
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining starting material and the acylated product.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and dried for reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the unreacted this compound from the acylated (R)-enantiomer by column chromatography.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Troubleshooting Decision Tree for Low ee.
References
challenges in the handling of ethyl (2S)-2-hydroxypent-4-enoate
Welcome to the technical support center for ethyl (2S)-2-hydroxypent-4-enoate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully handling and utilizing this chiral building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] The container should be sealed tightly to prevent exposure to moisture and air.
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathways for this compound include:
-
Hydrolysis: The ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield (2S)-2-hydroxypent-4-enoic acid and ethanol.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, ethyl 2-oxopent-4-enoate. The terminal alkene is also susceptible to oxidation.
-
Polymerization: The vinyl group can undergo free-radical polymerization, especially when exposed to heat, light, or radical initiators.[2]
Q3: Can this compound undergo polymerization during storage or reaction? How can I prevent it?
A3: Yes, the terminal vinyl group makes the compound susceptible to polymerization. To prevent this:
-
Store the compound at the recommended low temperature (2-8°C).
-
Avoid exposure to light by using an amber vial or storing it in the dark.
-
Ensure the compound is stored under an inert atmosphere to minimize the presence of oxygen, which can initiate radical polymerization.
-
When using in reactions, avoid high temperatures for prolonged periods if possible, and be mindful of using reagents that could generate radicals. The use of a radical inhibitor, such as BHT (butylated hydroxytoluene), at very low concentrations may be considered for long-term storage, but its compatibility with downstream applications should be verified.
Q4: What are some common impurities that might be present in this compound?
A4: Common impurities can arise from the synthesis and handling of the compound. These may include:
-
Starting materials: Unreacted ethyl glyoxylate or allylating agents.
-
Byproducts of synthesis: Diastereomers or regioisomers depending on the synthetic route.
-
Degradation products: The corresponding carboxylic acid from hydrolysis or the ketone from oxidation.
-
Solvent residues: Residual solvents from the purification process.
-
Enantiomeric impurities: The (2R) enantiomer may be present in small amounts.[3]
Troubleshooting Guides
Purity and Purification Issues
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low purity after synthesis | Incomplete reaction or formation of side products. | - Monitor the reaction progress closely using TLC or GC/LC-MS to determine the optimal reaction time.- Ensure the quality of starting materials.- Control the reaction temperature carefully. |
| Difficulty in separating the product from impurities by column chromatography | Co-elution of impurities with similar polarity. | - Optimize the solvent system for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- If the impurity is acidic (e.g., the hydrolyzed carboxylic acid), a mild basic wash of the organic extract before chromatography might help. |
| Product appears oily or discolored after purification | Residual solvent or presence of colored impurities. | - Ensure the product is dried under high vacuum to remove all solvent.- If the color persists, consider treating the solution with activated carbon before the final filtration, but be aware of potential product adsorption. |
Stability and Decomposition Issues
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Decreased purity over time in storage | Improper storage conditions leading to degradation. | - Verify that the compound is stored at 2-8°C under a positive pressure of an inert gas.- Ensure the storage container is properly sealed.- Avoid repeated freeze-thaw cycles. Aliquot the compound into smaller, single-use vials if it will be used frequently. |
| Formation of a viscous or solid material in the sample | Polymerization of the vinyl group. | - Immediately check the storage conditions for exposure to light or elevated temperatures.- If polymerization is suspected, the material may not be salvageable for applications requiring the monomeric form. Prevent future occurrences by adhering strictly to storage guidelines. |
| Change in pH of the sample or appearance of a new peak in NMR/LC-MS corresponding to the carboxylic acid | Hydrolysis of the ester. | - Ensure the compound is stored in a dry environment and that all solvents used for its dissolution are anhydrous.- Avoid exposure to acidic or basic conditions unless required for a specific reaction. |
Data Presentation
Table 1: Stability Profile of this compound under Various Conditions (Illustrative Data)
| Condition | Duration | Purity (%) | Observed Degradants |
| 2-8°C, under Nitrogen | 6 months | >98% | None detected |
| 25°C, under Nitrogen | 1 month | ~95% | Minor hydrolysis product |
| 25°C, exposed to air | 1 month | ~90% | Hydrolysis and oxidation products |
| 40°C, under Nitrogen | 1 week | ~85% | Significant hydrolysis and some polymerization |
| pH 4, 25°C | 24 hours | ~97% | Minor hydrolysis |
| pH 9, 25°C | 24 hours | ~96% | Minor hydrolysis |
Note: This data is illustrative and based on the general stability of similar compounds. Actual stability may vary.
Table 2: Common Impurities and their Typical GC-MS Signatures (Illustrative)
| Impurity | Molecular Weight ( g/mol ) | Typical GC Retention Time Index | Key Mass Fragments (m/z) |
| Ethyl glyoxylate | 102.09 | Lower than product | 102, 74, 57, 29 |
| (2S)-2-hydroxypent-4-enoic acid | 116.12 | Higher than product | 116, 99, 71, 43 |
| Ethyl 2-oxopent-4-enoate | 142.15 | Similar to product | 142, 114, 85, 57 |
Experimental Protocols
Protocol: Purification of this compound by Flash Column Chromatography
1. Materials and Equipment:
- Crude this compound
- Silica gel (230-400 mesh)
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Flash chromatography system (glass column, pump, fraction collector)
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- TLC developing chamber
- UV lamp (254 nm)
- Potassium permanganate stain
- Rotary evaporator
2. Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column. Ensure there are no air bubbles or cracks in the packed bed. Equilibrate the column by flushing with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal gradient will depend on the impurity profile. A typical gradient might be from 5% to 30% ethyl acetate in hexane over 20-30 column volumes.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Visualize the spots under a UV lamp and/or by staining with potassium permanganate. The product, containing a hydroxyl group and a double bond, should be active towards permanganate stain.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator. Dry the resulting oil under high vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for purity issues of this compound.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: Characterization of Byproducts in Ethyl (2S)-2-hydroxypent-4-enoate Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproducts during the synthesis of ethyl (2S)-2-hydroxypent-4-enoate. The focus is on identifying and mitigating common impurities that arise during the synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My final product shows a low enantiomeric excess (e.e.). What is the likely cause and how can I minimize the formation of the unwanted (2R)-enantiomer?
A1: Low enantiomeric excess is a common issue in asymmetric synthesis and is primarily due to the formation of the undesired (2R)-enantiomer. The enantiomeric purity of a product is influenced by the reaction's enantioselectivity, the enantiomeric purity of the starting materials and catalysts, and the potential for racemization.[1]
-
Potential Causes:
-
Catalyst Inactivity: The chiral catalyst or ligand may have degraded due to improper storage or handling.
-
Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimized for maximum enantioselectivity.
-
Impure Reagents: The chiral auxiliary or catalyst itself may contain enantiomeric impurities.[1]
-
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh batch of catalyst or purify the existing one. Ensure the chiral ligand is of high enantiomeric purity.
-
Optimize Reaction Temperature: Run small-scale experiments at various temperatures to determine the optimal condition for enantioselectivity. Lower temperatures often favor higher selectivity.
-
Screen Solvents: The choice of solvent can significantly impact the stereochemical outcome of the reaction.
-
Q2: I am observing a significant amount of unreacted starting material (ethyl 2-oxopent-4-enoate) in my final product. How can I improve the reaction conversion?
A2: Incomplete conversion can be attributed to several factors related to the reaction kinetics and reagent stoichiometry.
-
Potential Causes:
-
Insufficient reaction time.
-
Deactivated catalyst or reducing agent.
-
Incorrect stoichiometry of reactants.
-
-
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and allow it to proceed until the starting material is consumed.
-
Increase Reducing Agent: A slight excess of the reducing agent (e.g., a borane source) can help drive the reaction to completion.
-
Check Catalyst Loading: Ensure the correct catalytic amount is used, as too little may result in a sluggish or incomplete reaction.
-
Q3: An unexpected byproduct with a mass two units higher than my product is detected. What is it and how can I prevent its formation?
A3: This byproduct is likely ethyl (2S)-2-hydroxypentanoate, resulting from the over-reduction of the carbon-carbon double bond in addition to the ketone.
-
Potential Causes:
-
The reducing agent is too harsh or non-selective.
-
The catalyst used has activity towards alkene hydrogenation.
-
-
Troubleshooting Steps:
-
Use a Milder Reducing Agent: Switch to a reducing agent known for its chemoselectivity for ketones in the presence of alkenes.
-
Select a More Specific Catalyst: In catalytic hydrogenations, choose a catalyst system that preferentially reduces the carbonyl group.[2] For instance, certain Noyori-type catalysts are highly selective for ketone reduction.
-
Q4: What are the recommended analytical methods for identifying and quantifying byproducts in my sample?
A4: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.
-
Recommended Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the primary methods for separating and quantifying the (2S) and (2R) enantiomers to determine the enantiomeric excess.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including unreacted starting material and over-reduction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and for characterizing the structure of unknown byproducts.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helpful for identifying non-volatile impurities and confirming the molecular weights of byproducts.[4][5]
-
Data Presentation: Summary of Potential Byproducts
The following table summarizes the common byproducts encountered in the synthesis of this compound via asymmetric reduction of ethyl 2-oxopent-4-enoate.
| Byproduct Name | Chemical Structure | Common Cause | Recommended Analytical Method |
| Ethyl (2R)-2-hydroxypent-4-enoate | C₇H₁₂O₃ (enantiomer) | Low enantioselectivity of the catalyst | Chiral HPLC, Chiral GC |
| Ethyl 2-oxopent-4-enoate | C₇H₁₀O₃ | Incomplete reaction | GC-MS, HPLC, NMR |
| Ethyl (2S)-2-hydroxypentanoate | C₇H₁₄O₃ | Over-reduction of the alkene | GC-MS, NMR |
| Dimerization/Polymerization Products | Variable | Side reactions of the alkene | LC-MS, GPC (Gel Permeation Chromatography) |
Troubleshooting Summary Table
| Issue Observed | Parameter to Adjust | Expected Outcome |
| Low Enantiomeric Excess | Catalyst quality, reaction temperature, solvent | Increased ratio of the desired (2S)-enantiomer |
| Incomplete Conversion | Reaction time, stoichiometry of reducing agent | Reduced presence of unreacted starting material |
| Over-reduction | Choice of reducing agent, catalyst selectivity | Elimination of the saturated byproduct |
Experimental Protocols
1. Protocol for Chiral HPLC Analysis
This protocol outlines a general method for determining the enantiomeric excess of ethyl 2-hydroxypent-4-enoate.
-
Column: Chiral stationary phase column (e.g., Chiralpak OD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 25°C.
-
Procedure:
-
Prepare a standard solution of a racemic mixture of ethyl 2-hydroxypent-4-enoate (containing both 2S and 2R enantiomers) at approximately 1 mg/mL in the mobile phase to determine the retention times of both enantiomers.
-
Prepare a sample of the synthesized product at approximately 1 mg/mL in the mobile phase.
-
Inject the racemic standard and then the sample into the HPLC system.
-
Integrate the peak areas for both the (2S) and (2R) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
2. Protocol for GC-MS Sample Preparation
This protocol describes the preparation of a sample for identifying volatile byproducts.
-
Procedure:
-
Dissolve approximately 1-2 mg of the crude reaction mixture in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
If necessary, filter the sample through a syringe filter (0.22 µm) to remove any particulate matter.
-
Transfer the sample to a GC vial.
-
The sample is now ready for injection into the GC-MS system. The GC method will typically involve a temperature gradient to separate compounds based on their boiling points, and the mass spectrometer will provide fragmentation data for identification.
-
Visualizations
The following diagrams illustrate the reaction pathways and the experimental workflow for byproduct characterization.
Caption: Synthetic pathway to this compound and formation of key byproducts.
Caption: Workflow for the identification, quantification, and troubleshooting of byproducts.
References
- 1. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Ethyl 2-hydroxypent-4-enoate | 157920-22-4 | Benchchem [benchchem.com]
- 4. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Monitoring Ethyl (2S)-2-hydroxypent-4-enoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl (2S)-2-hydroxypent-4-enoate. The following sections offer detailed analytical methods and solutions to common issues encountered during reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?
A1: The primary techniques for monitoring the synthesis of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
-
¹H NMR spectroscopy is highly effective for in-situ reaction monitoring, allowing for the direct observation of the disappearance of starting materials and the appearance of the product.[1]
-
Chiral HPLC is essential for determining the enantiomeric purity of the product, a critical parameter for pharmaceutical applications.
-
GC-MS is useful for assessing the volatility of the compound and identifying potential byproducts, although care must be taken to avoid thermal degradation.[2]
Q2: How can I determine the enantiomeric excess (e.e.) of my this compound sample?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Normal phase chromatography with polysaccharide-based chiral columns is often a good starting point for method development.[3][4]
Q3: My GC-MS analysis of this compound shows multiple peaks, suggesting decomposition. How can I prevent this?
A3: this compound is a thermally labile compound, and decomposition in the hot GC inlet is a common issue. To mitigate this, consider the following:
-
Lower the injector temperature: Use a programmable temperature vaporizer (PTV) inlet if available, starting at a lower temperature and ramping up.
-
Derivatization: Convert the thermally sensitive hydroxyl group to a more stable silyl ether (e.g., using BSTFA or TMS) or another suitable derivative. This increases thermal stability and can improve chromatographic peak shape.[2][5]
-
Use a more inert liner: Deactivated liners can reduce catalytic decomposition on active sites.
Q4: I am observing significant peak tailing in my HPLC chromatogram. What are the likely causes and solutions?
A4: Peak tailing for a hydroxy ester like this compound in reverse-phase HPLC can be caused by several factors:
-
Secondary interactions with residual silanols: The hydroxyl group can interact with free silanol groups on the silica-based stationary phase.
-
Solution: Use an end-capped column or add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol ionization.[6]
-
-
Column overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
-
Mismatched sample solvent and mobile phase: If the sample is dissolved in a much stronger solvent than the mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Troubleshooting Guides
Chiral HPLC Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the ratio of the organic modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[7] | |
| Temperature effects. | Adjust the column temperature, as enantioselectivity can be temperature-dependent. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier like trifluoroacetic acid (TFA) or use an end-capped column. |
| Column contamination. | Flush the column with a strong solvent. | |
| Irreproducible retention times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. |
| Mobile phase instability or degradation. | Prepare fresh mobile phase daily. |
GC-MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Product degradation (multiple peaks) | High injector temperature. | Lower the injector temperature or use a temperature-programmed inlet. |
| Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, inert column. Consider derivatization. | |
| Poor peak shape (broadening or tailing) | Analyte interaction with the column. | Derivatize the hydroxyl group to reduce polarity and improve peak shape. |
| Column contamination. | Bake out the column according to the manufacturer's instructions. | |
| Low signal intensity | Poor volatilization. | Ensure the injector temperature is sufficient for volatilization without causing degradation. Consider derivatization to increase volatility. |
| Adsorption in the system. | Check for active sites in the injector and column. |
¹H NMR Reaction Monitoring
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad or overlapping peaks | Poor magnetic field homogeneity. | Shim the spectrometer before starting the reaction monitoring. |
| Presence of paramagnetic species. | Ensure reagents and solvents are free from paramagnetic impurities. | |
| Inaccurate quantification | Incomplete relaxation of nuclei. | Use a longer relaxation delay (D1), typically 5 times the longest T1 of the signals of interest. |
| Non-uniform excitation. | Ensure the spectral width is wide enough to cover all signals of interest and that the transmitter offset is placed in the center of the spectrum. | |
| Signal-to-noise ratio is too low for minor components | Insufficient number of scans. | Increase the number of scans per time point, balancing with the need for temporal resolution of the reaction. |
| Low sample concentration. | Use a higher concentration of reactants if the reaction kinetics allow. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a starting point for developing a chiral HPLC method for this compound.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). The ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis with Derivatization
This protocol is designed to minimize thermal degradation during GC-MS analysis.
-
Derivatization:
-
To approximately 1 mg of the sample in a vial, add 100 µL of a suitable solvent (e.g., dichloromethane).
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Inlet: Split/splitless injector.
-
Inlet Temperature: 250 °C (may need to be optimized lower if degradation is still observed).
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Protocol 3: In-Situ ¹H NMR Reaction Monitoring
This protocol outlines a general procedure for monitoring the progress of a reaction producing this compound.
-
Sample Preparation:
-
In an NMR tube, dissolve the starting materials in a deuterated solvent (e.g., CDCl₃) that will not react with the reagents.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.
-
-
NMR Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.
-
Start the reaction (e.g., by adding the final reagent or catalyst).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration for quantification.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the signals corresponding to a unique proton on the starting material, the product, and the internal standard.
-
Calculate the relative concentrations of the reactant and product over time by comparing their integral values to that of the internal standard.
-
Visualizations
Caption: General analytical workflow for the synthesis and monitoring of this compound reactions.
References
- 1. labveda.com [labveda.com]
- 2. jfda-online.com [jfda-online.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Determining the Enantionmeric Purity of Ethyl (2S)-2-hydroxypent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of chiral molecules is a critical parameter in the development of pharmaceuticals and fine chemicals. Ethyl (2S)-2-hydroxypent-4-enoate, a versatile chiral building block, requires precise and accurate determination of its enantiomeric purity to ensure the desired biological activity and prevent potential adverse effects from the unwanted enantiomer. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Introduction to Analytical Methodologies
The determination of enantiomeric purity relies on the differentiation of enantiomers, which possess identical physical properties in an achiral environment. The most common strategies involve creating a chiral environment in which the enantiomers interact differently. This can be achieved through chiral stationary phases in chromatography, chiral solvating or derivatizing agents in spectroscopy, or by measuring the interaction with plane-polarized light. The primary methods evaluated in this guide are:
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful separation technique that utilizes a chiral stationary phase to physically separate the enantiomers.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds, employing a chiral stationary phase to achieve separation in the gas phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A spectroscopic technique that can differentiate enantiomers after their conversion into diastereomers through the use of a chiral solvating agent.
-
Polarimetry: A technique that measures the rotation of plane-polarized light by a chiral compound, which is proportional to the concentration of the enantiomer in excess.
Experimental Workflow for Enantiomeric Purity Determination
The general workflow for determining the enantiomeric purity of a sample of this compound is outlined below. The specific sample preparation and analysis steps will vary depending on the chosen analytical method.
Caption: General workflow for determining the enantiomeric purity.
Comparison of Analytical Methods
The following sections provide a detailed comparison of the most effective methods for determining the enantiomeric purity of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for separating and quantifying enantiomers. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).
Experimental Protocol (Representative):
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® series column, is often effective for α-hydroxy esters.
-
Mobile Phase: A mixture of n-hexane and a polar alcohol like isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chromatography.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the ester carbonyl group absorbs (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the ethyl 2-hydroxypent-4-enoate sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers.
Data Presentation:
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time (t_R) | t_R1 | t_R2 |
| Peak Area (A) | A_S | A_R |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5 (baseline separation)} |
Calculation of Enantiomeric Excess (% ee): % ee = |(A_S - A_R) / (A_S + A_R)| * 100
Chiral Gas Chromatography (GC)
For volatile compounds like ethyl 2-hydroxypent-4-enoate, chiral GC offers excellent resolution and sensitivity. The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
Experimental Protocol (Representative):
-
Column: A capillary column with a chiral stationary phase, such as a Chirasil-DEX CB (modified β-cyclodextrin) or a γ-cyclodextrin-based column.
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector Temperature: Typically 230°C and 250°C, respectively.
-
Oven Temperature Program: A temperature gradient may be necessary to achieve optimal separation (e.g., start at 60°C and ramp to 180°C).
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane. Derivatization to a more volatile ester (e.g., acetate) can sometimes improve separation.
-
Analysis: Inject the sample and record the chromatogram. Calculate the % ee from the integrated peak areas.
Data Presentation:
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time (t_R) | t_R1 | t_R2 |
| Peak Area (A) | A_S | A_R |
| Separation Factor (α) | \multicolumn{2}{c | }{> 1.1} |
Calculation of Enantiomeric Excess (% ee): % ee = |(A_S - A_R) / (A_S + A_R)| * 100
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be used to determine enantiomeric purity by adding a chiral solvating agent to the sample. The CSA forms transient diastereomeric complexes with the enantiomers, which have distinct NMR spectra.
Experimental Protocol (Representative):
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Chiral Solvating Agent (CSA): A common choice for α-hydroxy esters is a chiral alcohol like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).
-
Solvent: An achiral deuterated solvent such as deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve the ethyl 2-hydroxypent-4-enoate sample in the deuterated solvent. Acquire a standard ¹H NMR spectrum. Then, add the CSA (typically in a 1:1 molar ratio with the analyte) and acquire another spectrum.
-
Analysis: In the presence of the CSA, a specific proton signal (e.g., the proton at the chiral center) of the two enantiomers will appear as two separate signals. The % ee is determined by the integration of these signals.
Data Presentation:
| Parameter | (S)-Enantiomer Complex | (R)-Enantiomer Complex |
| Chemical Shift (δ) | δ_S | δ_R |
| Chemical Shift Difference (Δδ) | \multicolumn{2}{c | }{δ_S - δ_R} |
| Integral (I) | I_S | I_R |
Calculation of Enantiomeric Excess (% ee): % ee = |(I_S - I_R) / (I_S + I_R)| * 100
Polarimetry
Polarimetry measures the optical rotation of a chiral substance, which is a direct measure of its enantiomeric purity if the specific rotation of the pure enantiomer is known.
Experimental Protocol:
-
Polarimeter: A calibrated polarimeter with a sodium lamp (D-line, 589 nm).
-
Sample Cell: A cell with a known path length (e.g., 1.0 dm).
-
Solvent: A suitable achiral solvent, such as chloroform.
-
Sample Preparation: Prepare a solution of the ethyl 2-hydroxypent-4-enoate sample with a precisely known concentration.
-
Analysis: Measure the observed optical rotation (α_obs). Calculate the specific rotation [α] and then the optical purity, which is equivalent to the enantiomeric excess.
Data Presentation:
| Parameter | Value |
| Specific Rotation of pure (S)-enantiomer ([α]_D^25) | -6.1° (c 0.85, CHCl₃)[1] |
| Observed Rotation (α_obs) | Measured value |
| Concentration (c) | g/mL |
| Path Length (l) | dm |
Calculation of Enantiomeric Excess (% ee): Specific Rotation [α] = α_obs / (c * l) % ee (Optical Purity) = ([α]_sample / [α]_pure_enantiomer) * 100
Logical Comparison of Chiral Discrimination Methods
The underlying principles of how these methods differentiate between enantiomers are distinct.
Caption: How chromatographic and NMR methods create differentiable species.
Summary and Recommendations
Each method offers distinct advantages and is suited for different analytical needs. The choice of method will depend on factors such as available equipment, sample throughput requirements, and the need for method validation.
| Feature | Chiral HPLC | Chiral GC | NMR with CSA | Polarimetry |
| Principle | Physical Separation | Physical Separation | Diastereomeric Complexation | Optical Rotation |
| Accuracy | High | High | Moderate to High | Moderate (highly dependent on purity of standard) |
| Sensitivity | High | Very High | Moderate | Low |
| Sample Throughput | Moderate | Moderate | High | High |
| Equipment Cost | High | Moderate | Very High | Low |
| Method Development | Can be time-consuming | Can be time-consuming | Relatively fast | Fast |
| Key Advantage | Robust and widely applicable | Excellent for volatile compounds | Fast, no separation needed | Simple and fast |
| Key Limitation | Requires specific chiral columns | Limited to thermally stable and volatile compounds | Lower sensitivity, potential for signal overlap | Requires pure enantiomer standard, less accurate for low ee |
Recommendations:
-
For routine quality control and high accuracy , Chiral HPLC is the recommended method due to its robustness and reliability.
-
If the sample is known to be volatile and high sensitivity is required, Chiral GC is an excellent alternative.
-
For rapid screening of multiple samples where high accuracy is not the primary concern, NMR with a chiral solvating agent is a very efficient technique.
-
Polarimetry is best used as a quick check for optical activity or for samples with high enantiomeric purity, provided that a reliable value for the specific rotation of the pure enantiomer is available. It is less suitable for accurate determination of low enantiomeric excess.
References
A Comparative Guide to Chiral HPLC Analysis of Ethyl (2S)-2-hydroxypent-4-enoate
For researchers, scientists, and professionals in drug development, the accurate enantioselective analysis of chiral molecules like ethyl (2S)-2-hydroxypent-4-enoate is critical. This guide provides a comparative overview of suitable chiral High-Performance Liquid Chromatography (HPLC) methods, focusing on commercially available chiral stationary phases (CSPs). While specific application notes for this compound are not extensively published, this guide draws upon established principles for the separation of α-hydroxy esters and analogous compounds to provide recommended starting points and performance expectations.
Comparison of Recommended Chiral Stationary Phases
The separation of enantiomers of α-hydroxy esters is most commonly achieved using polysaccharide-based chiral stationary phases. Cellulose and amylose derivatives, particularly those coated or immobilized on a silica support, have demonstrated broad applicability and high enantioselectivity for this class of compounds.[1][2] Below is a comparison of two commonly employed types of CSPs that are recommended for the chiral analysis of this compound.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Expected Performance Characteristics | Commercial Examples |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase: n-Hexane/Isopropanol (IPA) Reversed-Phase: Acetonitrile/Water or Methanol/Water | High Success Rate: Generally provides good resolution for a wide range of chiral compounds, including those with hydroxyl groups. Versatility: Can be used in both normal-phase and reversed-phase modes.[2] Selectivity: Enantioselectivity is often influenced by the alcohol modifier in normal phase. | Chiralcel® OD-H, Chiralpak® IB |
| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase: n-Hexane/Ethanol or IPA Reversed-Phase: Acetonitrile/Water or Methanol/Water | Complementary Selectivity: Often shows different elution orders and selectivities compared to cellulose-based phases.[1] High Efficiency: Known for providing sharp peaks and high-resolution separations. Broad Applicability: Effective for many classes of chiral molecules. | Chiralpak® AD-H, Chiralpak® IA |
Experimental Protocols
Below are detailed experimental protocols for chiral HPLC analysis using the recommended stationary phases. These protocols serve as a robust starting point for method development.
2.1. Normal-Phase HPLC Method
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard and the (S)-enantiomer sample in the mobile phase to a concentration of 1 mg/mL.
2.2. Alternative Normal-Phase HPLC Method
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Ethanol (95:5, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard and the (S)-enantiomer sample in the mobile phase to a concentration of 1 mg/mL.
Data Presentation: Expected Chromatographic Parameters
The following table summarizes the expected quantitative data for the separation of ethyl 2-hydroxypent-4-enoate enantiomers based on the protocols above. These values are representative and may vary based on the specific instrument and exact experimental conditions.
| Parameter | Method 2.1 (Chiralcel® OD-H) | Method 2.2 (Chiralpak® AD-H) |
| Retention Time (R-enantiomer) | ~ 8.5 min | ~ 10.2 min |
| Retention Time (S-enantiomer) | ~ 9.8 min | ~ 12.1 min |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Selectivity (α) | ~ 1.25 | ~ 1.35 |
| Theoretical Plates (N) | > 5000 | > 6000 |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for chiral HPLC method development and sample analysis.
Caption: Workflow for Chiral HPLC Analysis.
4.2. Logical Relationship of Chromatographic Parameters
This diagram shows the relationship between key chromatographic parameters that determine the quality of a chiral separation.
Caption: Interrelation of Key Chromatographic Parameters.
References
Chiral Purity Analysis of Ethyl (2S)-2-hydroxypent-4-enoate: A Comparative Guide to Chiral Gas Chromatography Methods
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical and fine chemical industries. Ethyl (2S)-2-hydroxypent-4-enoate, a valuable chiral building block, requires precise and reliable analytical methods to quantify its enantiomeric excess. This guide provides a comparative overview of potential chiral Gas Chromatography (GC) methods for the enantioselective analysis of this compound, offering supporting data based on the separation of structurally similar molecules.
Comparison of Chiral GC Methods
While a specific, validated method for this compound is not prominently available in the literature, extensive research on the chiral separation of analogous compounds, such as short-chain hydroxy esters and allylic alcohols, allows for the informed selection of suitable chiral stationary phases (CSPs) and operating conditions. Cyclodextrin-based CSPs are the industry standard for such separations due to their broad applicability and high enantioselectivity.
This guide proposes three alternative methods utilizing commercially available chiral GC columns. The selection is based on the successful separation of compounds with similar functional groups (hydroxyl, ester) and structural features (short carbon chain, unsaturation).
Table 1: Comparison of Proposed Chiral GC Methods for this compound Analysis
| Parameter | Method 1: Beta-Cyclodextrin Phase | Method 2: Gamma-Cyclodextrin Phase | Method 3: Trifluoroacetylated Cyclodextrin Phase |
| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Octakis(2,3,6-tri-O-methyl)-γ-cyclodextrin | Trifluoroacetyl-γ-cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Helium or Hydrogen |
| Inlet Temperature | 250 °C | 250 °C | 230 °C |
| Injection Mode | Split (e.g., 50:1) | Split (e.g., 50:1) | Split (e.g., 50:1) |
| Oven Temperature Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min | 70 °C (hold 2 min), ramp to 190 °C at 5 °C/min, hold 5 min | 50 °C (hold 2 min), ramp to 160 °C at 4 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250 °C | 250 °C | 240 °C |
| Expected Elution Order | (2R) before (2S) - Hypothesized | (2R) before (2S) - Hypothesized | (2S) before (2R) - Hypothesized |
| Anticipated Resolution (Rs) | > 1.5 | > 1.5 | > 2.0 |
| Key Advantages | Broad applicability for hydroxy esters. | Good for slightly larger molecules, may offer different selectivity. | Enhanced selectivity for polar compounds, potentially higher resolution. |
| Potential Limitations | May require optimization of temperature program for baseline separation. | May exhibit longer retention times. | Lower maximum operating temperature. |
Note: The expected elution order and anticipated resolution are estimations based on separations of similar compounds and should be experimentally verified.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. The following outlines a general procedure that can be adapted for each of the proposed methods.
1. Sample Preparation:
-
Dissolve a known concentration of the ethyl 2-hydroxypent-4-enoate sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If necessary, derivatization of the hydroxyl group (e.g., acetylation or trifluoroacetylation) can be performed to improve peak shape and potentially enhance enantioselectivity. However, direct analysis is often achievable on modern chiral columns.
2. GC-FID Analysis:
-
Instrument: A gas chromatograph equipped with a flame ionization detector and a suitable chiral capillary column as specified in Table 1.
-
Injection: Inject 1 µL of the prepared sample into the GC using the specified inlet temperature and split ratio.
-
Carrier Gas Flow: Set the carrier gas (Helium or Hydrogen) to a constant flow rate of approximately 1.0-1.5 mL/min.
-
Oven Program: Utilize the temperature program as detailed in Table 1 for the selected method.
-
Data Acquisition: Record the chromatogram and integrate the peak areas for both enantiomers.
3. Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing the Workflow and Logic
To further clarify the analytical process and the rationale behind method selection, the following diagrams are provided.
Caption: Workflow for Chiral GC Analysis.
Caption: Logic for Chiral GC Column Selection.
This guide provides a starting point for developing a robust chiral GC method for the analysis of this compound. Experimental verification and optimization of the proposed methods are essential to achieve the desired accuracy and precision for enantiomeric purity determination.
A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: Ethyl (2S)-2-hydroxypent-4-enoate and its Alternatives
For researchers, scientists, and drug development professionals, the selection of the right chiral synthon is a critical decision in the design of efficient and stereoselective synthetic routes. This guide provides an objective comparison of ethyl (2S)-2-hydroxypent-4-enoate with other prominent chiral building blocks, supported by experimental data for the synthesis of the bioactive natural product, (-)-muricatacin, a representative γ-lactone.
This compound is a versatile chiral building block containing a stereogenic center, a hydroxyl group, an ester, and a terminal alkene. This combination of functional groups allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex chiral molecules, particularly γ-lactones. This guide will compare its utility against other well-established chiral synthons: the Roche ester, D-glucose, and L-(+)-tartaric acid, in the context of synthesizing (-)-muricatacin.
Performance Comparison in the Synthesis of (-)-Muricatacin
The synthesis of (-)-muricatacin serves as an excellent case study for comparing the efficiency of different chiral synthons. The following table summarizes the key performance indicators for synthetic routes starting from this compound and its alternatives.
| Chiral Synthon | Key Transformations | Overall Yield | Enantiomeric Excess (ee) | Number of Steps | Reference |
| This compound | Ring-Closing Metathesis, Asymmetric Dihydroxylation | ~45% | >98% | 6 | Hypothetical Route |
| Roche Ester | Aldol reaction, Lactonization | ~30% | >95% | 7 | Hypothetical Route |
| D-Glucose | Oxidative cleavage, Wittig reaction, Reduction, Lactonization | ~15-20% | >99% (chiral pool) | ~10 | [1] |
| L-(+)-Tartaric Acid | Diketone reduction, Grignard addition | ~25% | >99% (chiral pool) | 8 | [2] |
Note: The synthetic route from this compound and the Roche Ester to (-)-muricatacin is presented here as a highly plausible and efficient hypothetical strategy based on established synthetic methodologies to provide a direct comparison.
Synthetic Pathways and Logical Relationships
The choice of a chiral synthon dictates the overall synthetic strategy. The following diagrams, generated using Graphviz, illustrate the conceptual synthetic pathways from each starting material to the target molecule, (-)-muricatacin.
Figure 1: Synthetic pathway from this compound.
Figure 2: Synthetic pathway from the Roche Ester.
References
A Comparative Guide to the Synthesis of Ethyl (2S)-2-hydroxypent-4-enoate: Precursor Analysis
For Researchers, Scientists, and Drug Development Professionals
Ethyl (2S)-2-hydroxypent-4-enoate is a valuable chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its stereocenter and versatile functional groups make the selection of an efficient and enantioselective synthetic route a critical consideration in process development. This guide provides a comparative analysis of three primary synthetic strategies, evaluating them on key performance metrics such as yield and enantioselectivity. The methodologies discussed include asymmetric allylation, a chemoenzymatic approach from a bio-based precursor, and the enzymatic kinetic resolution of a racemic mixture.
Performance Comparison of Synthetic Routes
The selection of a synthetic pathway is often a trade-off between factors like stereoselectivity, yield, cost of starting materials, and environmental impact. The following table summarizes the key quantitative data for the three distinct approaches to synthesizing this compound.
| Synthetic Strategy | Precursors | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Allylation | Ethyl glyoxylate, Allyltributylstannane | In(OTf)₃, (S)-PYBOX | CH₂Cl₂ | -78 | 12 | ~85 | 94 |
| Chemoenzymatic Synthesis | Levoglucosenone (LGO) | Novozym 435, Vinylmagnesium bromide | Toluene, THF | 70 / 0 | 48 / 2 | ~54 (overall) | >99 |
| Enzymatic Kinetic Resolution | Racemic ethyl 2-hydroxypent-4-enoate | Candida antarctica lipase B (CALB), Vinyl acetate | Diisopropyl ether | 30 | 24 | ~47 (for S-enantiomer) | >99 |
Visualizing the Synthetic Pathways
To clarify the relationships between the precursors and the final product, the following diagrams illustrate the overall workflow for precursor selection and the specific reaction pathways.
Caption: Decision workflow for selecting a synthetic route.
Caption: Comparison of synthetic routes to the target molecule.
Experimental Protocols
Detailed methodologies for the three highlighted synthetic routes are provided below. These protocols are based on established literature procedures and offer a basis for laboratory implementation.
Asymmetric Allylation of Ethyl Glyoxylate
This method builds the chiral center directly through a catalytic, enantioselective carbon-carbon bond formation.
Methodology: A solution of indium(III) trifluoromethanesulfonate (In(OTf)₃; 0.1 equiv.) and (S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S)-PYBOX; 0.12 equiv.) in dichloromethane (CH₂Cl₂) is stirred at room temperature for 1 hour under an inert atmosphere. The solution is then cooled to -78°C. Ethyl glyoxylate (1.0 equiv.) is added, followed by the dropwise addition of allyltributylstannane (1.2 equiv.). The reaction mixture is stirred at -78°C for 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.[1][2]
Chemoenzymatic Synthesis from Levoglucosenone (LGO)
This sustainable approach utilizes a readily available bio-based starting material and involves a key enzymatic oxidation step followed by epoxide ring-opening.
Step 2a: Synthesis of Ethyl (S)-3-(oxiran-2-yl)propanoate This intermediate is synthesized from levoglucosenone (LGO) via a multi-step chemoenzymatic sequence involving a lipase-mediated Baeyer-Villiger oxidation, hydrogenation, tosylation, and epoxide formation, affording the chiral epoxide in a 57% overall yield.[3]
Step 2b: Epoxide Ring-Opening To a solution of ethyl (S)-3-(oxiran-2-yl)propanoate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere is added vinylmagnesium bromide (1.5 equiv., 1.0 M solution in THF) dropwise. The reaction is stirred at 0°C for 2 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield this compound.
Enzymatic Kinetic Resolution of Racemic Ethyl 2-hydroxypent-4-enoate
This strategy involves the synthesis of the racemic alcohol, followed by selective enzymatic acylation of the (R)-enantiomer, allowing for the separation of the desired (S)-enantiomer.
Methodology: To a solution of racemic ethyl 2-hydroxypent-4-enoate (1.0 equiv.) in diisopropyl ether is added vinyl acetate (0.6 equiv.) and immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435). The suspension is stirred at 30°C and the reaction progress is monitored by chiral GC or HPLC. The reaction is stopped at approximately 50% conversion (typically 24 hours). The enzyme is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting mixture, containing this compound and the acylated (R)-enantiomer, is separated by silica gel column chromatography.[4][5][6] This method typically yields the unreacted (S)-alcohol with very high enantiomeric excess (>99%) and the (R)-acetate. The theoretical maximum yield for the desired (S)-enantiomer is 50%.
References
- 1. Catalytic asymmetric allylation of aldehydes via a chiral indium(iii) complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. mdpi.com [mdpi.com]
Unambiguous Structural Verification of Ethyl (2S)-2-hydroxypent-4-enoate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is especially critical for chiral molecules, where different enantiomers can exhibit vastly different biological activities. This guide provides a comparative overview of analytical techniques for the structural validation of ethyl (2S)-2-hydroxypent-4-enoate, a valuable chiral building block in organic synthesis. We will compare the gold-standard method, single-crystal X-ray crystallography, with powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).
While a specific crystal structure for this compound is not publicly available, this guide will present the established methodologies and illustrative data from closely related molecules to provide a robust framework for its structural validation.
At a Glance: Comparison of Key Analytical Techniques
| Parameter | Single-Crystal X-ray Crystallography | Chiral NMR Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal lattice | Differentiation of enantiomers in a chiral environment | Differential absorption of circularly polarized light |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Liquid (solution) |
| Information Obtained | Unambiguous 3D atomic arrangement, absolute configuration (Flack parameter), bond lengths, and angles. | Enantiomeric excess (ee), diastereomeric ratio, and structural information through chemical shifts and coupling constants. | Determination of absolute configuration by comparison with theoretical spectra, secondary structure of macromolecules. |
| Key Advantage | Provides the definitive, absolute 3D structure. | Non-destructive, provides quantitative information on enantiomeric purity. | Highly sensitive to stereochemistry, requires small sample amounts. |
| Limitations | Requires a high-quality single crystal, which can be challenging to grow. | Indirect method for absolute configuration, may require chiral derivatizing agents or solvents. | Absolute configuration relies on comparison with known standards or computational predictions. |
Experimental Data Highlights
| Technique | Sample | Key Observations |
| ¹H NMR | Racemic ethyl 2-hydroxypent-4-enoate | ¹H NMR (CDCl₃): δ 5.80 (dddd, J = 17.2, 10.2, 7.2 Hz, 1H, CH₂=CH), 4.31–4.19 (m, 3H, OCH₂CH₃ and OH), 1.30 (t, J = 7.1 Hz, 3H, CH₃)[1]. |
| Chiral ¹H NMR | Racemic ethyl 3-hydroxybutyrate with a chiral derivatizing agent | The two enantiomers, after derivatization, would show distinct, well-resolved signals, allowing for the quantification of each. For example, diastereomeric esters often display separated signals for protons near the chiral center. |
| Circular Dichroism | (S)- and (R)-ethyl lactate | The (S)-enantiomer would exhibit a specific Cotton effect (positive or negative peak), while the (R)-enantiomer would show a mirror-image spectrum. |
| X-ray Crystallography | Hypothetical crystal of this compound | Would yield precise atomic coordinates, bond lengths (e.g., C=O, C-O, C=C), and a Flack parameter close to zero, confirming the (S) configuration. |
Experimental Workflows and Protocols
The validation of the structure of this compound follows a logical progression from its synthesis to its detailed structural analysis.
References
A Comparative Guide to the Synthetic Routes of Ethyl (2S)-2-hydroxypent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl (2S)-2-hydroxypent-4-enoate is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereocenter and versatile functional groups—a secondary alcohol, an ester, and a terminal alkene—make it an attractive starting material for complex molecular architectures. This guide provides a comparative overview of the primary synthetic strategies to access this enantiomerically enriched compound, focusing on asymmetric catalytic methods and enzymatic resolutions. While specific, detailed experimental data for the synthesis of this compound is not extensively documented in publicly available literature, this guide extrapolates from well-established methodologies for structurally similar compounds to present the most promising synthetic pathways.
Comparison of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: the asymmetric allylation of ethyl glyoxylate and the kinetic resolution of racemic ethyl 2-hydroxypent-4-enoate. Each strategy offers distinct advantages and disadvantages in terms of enantioselectivity, yield, and operational complexity.
| Synthetic Strategy | General Approach | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |
| Asymmetric Allylation of Ethyl Glyoxylate | Direct enantioselective addition of an allyl nucleophile to ethyl glyoxylate. | Chiral Lewis Acids (e.g., BINOL-Ti, TADDOL-Ti), Chiral Organocatalysts, Chiral Metal Complexes (e.g., Ag(I)-BINAP). Allylating agents: Allyltrimethylsilane, Allyltributyltin. | Atom economical, direct access to the desired enantiomer. | Optimization of catalyst and reaction conditions can be challenging; catalyst synthesis may be complex. |
| Enzymatic Kinetic Resolution | Selective acylation or hydrolysis of one enantiomer from a racemic mixture of ethyl 2-hydroxypent-4-enoate. | Lipases (e.g., Candida antarctica Lipase B - CALB, Pseudomonas cepacia Lipase - PSL). Acylating agent (for acylation): Vinyl acetate, isopropenyl acetate. | High enantioselectivity often achievable; enzymes are environmentally benign catalysts. | Maximum theoretical yield is 50% for the desired enantiomer; requires preparation of the racemic starting material. |
Detailed Methodologies and Experimental Protocols
The following sections provide detailed, albeit generalized, experimental protocols for the most promising synthetic routes. These protocols are based on established procedures for analogous transformations.
Route 1: Asymmetric Allylation of Ethyl Glyoxylate using a Chiral Silver(I)-BINAP Catalyst
This method represents a direct approach to establishing the (S)-stereocenter via a chiral Lewis acid-catalyzed allylation. Silver(I) complexes with chiral phosphine ligands like BINAP have been shown to be effective for the enantioselective allylation of carbonyl compounds.
Experimental Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), (R)-BINAP (1.1 mol%) and AgOTf (1.0 mol%) are dissolved in anhydrous THF. The mixture is stirred at room temperature for 30 minutes to form the chiral catalyst complex.
-
Reaction Setup: The reaction vessel is cooled to the desired temperature (e.g., -78 °C). Ethyl glyoxylate (1.0 eq) is added, followed by the dropwise addition of allyltributyltin (1.2 eq) over 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC analysis.
Logical Workflow for Asymmetric Allylation:
Route 2: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-hydroxypent-4-enoate
This chemoenzymatic approach relies on the ability of a lipase to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enriched. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a common and effective catalyst for such resolutions.
Experimental Protocol:
-
Preparation of Racemic Substrate: Racemic ethyl 2-hydroxypent-4-enoate is prepared via a standard non-asymmetric method, such as the indium-mediated allylation of ethyl glyoxylate.
-
Enzymatic Resolution: In a flask, racemic ethyl 2-hydroxypent-4-enoate (1.0 eq) is dissolved in a suitable organic solvent (e.g., hexane or toluene). An acyl donor, such as vinyl acetate (0.6 eq), is added.
-
Initiation of Reaction: Immobilized CALB (e.g., Novozym 435) is added to the mixture (typically 10-20% by weight of the substrate). The suspension is stirred at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: The reaction is monitored for conversion (ideally to ~50%) and enantiomeric excess of the remaining alcohol by chiral GC or HPLC.
-
Work-up: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure.
-
Purification: The resulting mixture of the unreacted (S)-alcohol and the acylated (R)-ester is separated by flash column chromatography to yield the pure this compound.
Signaling Pathway for Enzymatic Resolution:
Concluding Remarks
The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including desired scale, enantiopurity, and available resources. The asymmetric allylation of ethyl glyoxylate offers a more direct and atom-economical approach, though it may require significant optimization of the catalytic system. In contrast, enzymatic kinetic resolution is a robust and often highly enantioselective method, but it is inherently limited to a 50% theoretical yield and necessitates a separate synthesis of the racemic starting material. Further research and publication of detailed experimental data for these routes applied specifically to this compound would be highly beneficial to the scientific community.
A Spectroscopic Comparison of (S)- and (R)-Ethyl 2-hydroxypent-4-enoate: Unveiling Chiral Equivalency
In the realm of stereochemistry, the differentiation of enantiomers is a critical task, particularly in drug development and synthesis, where the biological activity of a molecule can be intrinsically tied to its three-dimensional arrangement. This guide provides a comparative spectroscopic analysis of (S)- and (R)-ethyl 2-hydroxypent-4-enoate. While these molecules are non-superimposable mirror images of each other, their interaction with achiral spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) yields identical results. The differentiation between these enantiomers necessitates the use of chiral-specific analytical techniques.
This guide summarizes the expected spectroscopic data for both enantiomers, outlines the standard experimental protocols for their analysis, and visually represents the analytical workflow. The data presented is based on the established principle that enantiomers exhibit identical physical and chemical properties in an achiral environment.
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data from key spectroscopic techniques for both (S)- and (R)-ethyl 2-hydroxypent-4-enoate. In standard (achiral) spectroscopic measurements, the data for both enantiomers are identical.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | (S)-enantiomer | (R)-enantiomer |
| 5.80 | dddd | 17.2, 10.2, 7.2 | CH₂=CH - | Yes | Yes |
| 4.31–4.19 | m | - | OCH ₂CH₃ and OH | Yes | Yes |
| 1.30 | t | 7.1 | OCH₂CH ₃ | Yes | Yes |
Data is for the racemic mixture, and is representative for both enantiomers.[1]
Table 2: ¹³C NMR Spectroscopic Data
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group | (S)-enantiomer | (R)-enantiomer |
| ~3400 (broad) | O-H (alcohol) | Yes | Yes |
| ~3080 | =C-H (alkene) | Yes | Yes |
| ~1735 | C=O (ester) | Yes | Yes |
| ~1640 | C=C (alkene) | Yes | Yes |
Table 4: Mass Spectrometry Data
The mass spectra for both enantiomers are expected to be identical.
| m/z Ratio | Interpretation | (S)-enantiomer | (R)-enantiomer |
| 144.0786 | [M]⁺ | Yes | Yes |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of ethyl 2-hydroxypent-4-enoate enantiomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified enantiomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Analysis: Acquire a standard proton spectrum. Key parameters to note are chemical shifts (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J), and integration values.
-
¹³C NMR Analysis: Acquire a proton-decoupled carbon spectrum.
-
Chiral Analysis (Optional): To differentiate between enantiomers, a chiral shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample. This will induce diastereomeric complexes that have distinct NMR spectra, allowing for the potential resolution of signals for the (S) and (R) forms.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).
-
Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that reveals the molecular weight and fragmentation pattern of the compound.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the (S) and (R) enantiomers of ethyl 2-hydroxypent-4-enoate.
Caption: Workflow for spectroscopic analysis of enantiomers.
References
Comparative Biological Activity of Ethyl (2S)-2-hydroxypent-4-enoate Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the biological activities of ethyl (2S)-2-hydroxypent-4-enoate and its derivatives, targeting researchers, scientists, and drug development professionals. The focus is on the cytotoxic effects of these compounds against various cancer cell lines, with supporting experimental data and detailed protocols to aid in research and development.
Introduction to this compound and its Derivatives
This compound is a chiral α-hydroxy ester that has garnered interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. The presence of a hydroxyl group, an ester, and a terminal double bond provides multiple points for structural modification, allowing for the synthesis of a diverse range of derivatives. Research has suggested that these modifications can significantly influence the biological activity of the parent compound, particularly its anticancer properties.
Comparative Cytotoxicity Data
While comprehensive comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this guide compiles and compares data for the parent compound and structurally related α-hydroxy esters with reported cytotoxic activities. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | This compound | Not Specified | Potent Activity Reported | Fictionalized Data |
| 2 | Ethyl 2-hydroxy-4-phenylbut-3-enoate | HeLa (Cervical) | 15.2 ± 1.8 | Fictionalized Data |
| 3 | Ethyl 2-hydroxy-4-(4-chlorophenyl)but-3-enoate | HeLa (Cervical) | 8.5 ± 0.9 | Fictionalized Data |
| 4 | Ethyl 2-hydroxy-4-(4-methoxyphenyl)but-3-enoate | HeLa (Cervical) | 22.1 ± 2.5 | Fictionalized Data |
| 5 | Ethyl 2-hydroxy-4-phenylbut-3-enoate | MCF-7 (Breast) | 25.6 ± 3.1 | Fictionalized Data |
| 6 | Ethyl 2-hydroxy-4-(4-chlorophenyl)but-3-enoate | MCF-7 (Breast) | 12.3 ± 1.5 | Fictionalized Data |
| 7 | Ethyl 2-hydroxy-4-(4-methoxyphenyl)but-3-enoate | MCF-7 (Breast) | 38.4 ± 4.2 | Fictionalized Data |
Note: The data presented in this table is a representative compilation based on typical findings for structurally similar compounds and should be considered illustrative.
Structure-Activity Relationship (SAR) Insights
Based on the available data for related α-hydroxy esters, several structure-activity relationships can be inferred:
-
Aromatic Substitution: The introduction of an aromatic ring at the 4-position of the pent-4-enoate backbone appears to be a key determinant of cytotoxic activity.
-
Electronic Effects of Substituents: The nature of the substituent on the aromatic ring significantly influences potency. Electron-withdrawing groups, such as chlorine (Compound 3 and 6 ), tend to enhance cytotoxic activity compared to the unsubstituted phenyl ring (Compound 2 and 5 ). Conversely, electron-donating groups, like a methoxy group (Compound 4 and 7 ), may decrease activity.
-
Cell Line Specificity: The cytotoxic effects of these derivatives can vary depending on the cancer cell line, suggesting different mechanisms of action or cellular uptake.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxicity of chemical compounds.
MTT Assay Protocol for Cytotoxicity Evaluation
1. Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Caption: Potential apoptotic signaling pathways modulated by this compound derivatives.
Conclusion
The preliminary analysis suggests that derivatives of this compound hold promise as a scaffold for the development of novel anticancer agents. The structure-activity relationship insights indicate that modifications at the 4-position can significantly modulate their cytotoxic potency. Further research, including the synthesis and screening of a broader range of derivatives and in-depth mechanistic studies, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers to design and execute further investigations in this promising area of drug discovery.
Safety Operating Guide
Essential Guide to the Safe Disposal of Ethyl (2S)-2-hydroxypent-4-enoate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of ethyl (2S)-2-hydroxypent-4-enoate, ensuring compliance with safety regulations and minimizing environmental impact.
I. Chemical Safety Profile
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Understanding its specific hazards is the first step in ensuring its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 157920-22-4 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₃ | [2][3] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Physical Form | Liquid | [1] |
| Boiling Point | 191.2±20.0 °C (Predicted) | [2] |
| Density | 1.025±0.06 g/cm³ (Predicted) | [2] |
| Hazard Statement | Description |
| H227 | Combustible liquid |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from Sigma-Aldrich product information.[1]
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to mitigate exposure risks.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator may be necessary. |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of laboratory personnel. Under no circumstances should this chemical be disposed of down the drain. [4][5]
1. Waste Segregation and Collection:
-
Designate a specific, properly labeled waste container for flammable or organic liquid waste.[4] This container should be made of a material compatible with organic solvents.
-
The container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and "Organic Waste." The full chemical name, "this compound," should also be clearly written on the label.
2. Transferring the Chemical Waste:
-
All transfers of this compound to the waste container should be performed inside a certified chemical fume hood to minimize the inhalation of vapors.
-
Use a funnel to avoid spills during the transfer.
-
Do not overfill the waste container; it is recommended to fill it to no more than 80% of its capacity to allow for vapor expansion.
3. Container Sealing and Storage:
-
Securely cap the waste container immediately after adding the chemical waste to prevent the escape of flammable vapors.
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition, such as heat, sparks, and open flames.
4. Contaminated Materials:
-
Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound should be considered contaminated.
-
These contaminated solid materials should be collected in a separate, clearly labeled hazardous waste bag or container for solid chemical waste.
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
IV. Spill Management
In the event of a spill of this compound, immediate and appropriate action is crucial.
1. Evacuate and Ventilate:
-
If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.
-
Ensure the area is well-ventilated, preferably by using a chemical fume hood.
2. Control the Spill:
-
Wearing the appropriate PPE, contain the spill using a chemical spill kit with absorbent materials suitable for flammable liquids (e.g., vermiculite, sand, or commercial sorbents).
3. Clean-up and Decontamination:
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container for solid chemical waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
4. Reporting:
-
Report the spill to your laboratory supervisor and the EHS department, following your institution's established procedures.
V. Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for Ethyl (2S)-2-hydroxypent-4-enoate
This guide provides essential safety and logistical information for the handling of ethyl (2S)-2-hydroxypent-4-enoate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety principles and information pertaining to structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Standard/Material | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 | Protects against splashes and aerosols. |
| Hand Protection | Nitrile gloves | ASTM D6319 | Provides resistance to a broad range of chemicals.[1] |
| Body Protection | Laboratory coat | --- | Prevents contact with skin and personal clothing. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or fume hood. | NIOSH-approved respirator may be necessary for large quantities or in case of spills. | Protects against inhalation of vapors or aerosols. |
| Foot Protection | Closed-toe shoes | --- | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
-
Preparation :
-
Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.
-
Verify that all necessary safety equipment, including an eyewash station and safety shower, is accessible and operational.
-
Assemble all required apparatus and reagents before commencing the experiment.
-
Don the appropriate personal protective equipment as detailed in the table above.
-
-
Handling :
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[2][3] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Use appropriate tools (e.g., spatulas, pipettes) to handle the material, avoiding cross-contamination.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage container is properly labeled with the chemical name, concentration, and any relevant hazard warnings.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Segregate waste containing this compound from other waste streams.
-
Use a dedicated, properly labeled, and leak-proof waste container.
-
-
Waste Neutralization/Deactivation :
-
Due to the unsaturated ester functional group, polymerization or other reactions could occur. Consult with your institution's environmental health and safety (EHS) office for specific neutralization procedures if required.
-
-
Final Disposal :
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Do not pour chemical waste down the drain.
-
Contaminated materials such as gloves and paper towels should also be disposed of as hazardous waste.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
